Felinine
Description
Properties
IUPAC Name |
(2R)-2-amino-3-(4-hydroxy-2-methylbutan-2-yl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S/c1-8(2,3-4-10)13-5-6(9)7(11)12/h6,10H,3-5,9H2,1-2H3,(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFERABFGYYJODC-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)SCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCO)SC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197036 | |
| Record name | Felinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
471-09-0 | |
| Record name | Felinine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=471-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Felinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Felinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FELININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V49J0ABL5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Authored by Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Chemical Structure and Properties of L-Felinine
Abstract
L-felinine, a unique sulfur-containing amino acid, is a fascinating and pivotal molecule primarily found in the urine of species belonging to the Felidae family.[1][2] Initially identified as a component of cat urine, L-felinine is now understood to be a crucial precursor to volatile sulfur-containing compounds that act as putative pheromones, playing a significant role in feline chemical communication, including territorial marking.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, metabolism, and biological significance of L-felinine. Furthermore, it details established analytical methodologies for its detection and quantification, offering valuable insights for researchers in chemical ecology, veterinary science, and drug development.
Chemical Identity and Physicochemical Properties
L-felinine is systematically known as (2R)-2-Amino-3-[(3-hydroxy-1,1-dimethylpropyl)thio]propanoic acid or S-(3-Hydroxy-1,1-dimethylpropyl)-L-cysteine.[1][6] It is a derivative of the amino acid L-cysteine.[3]
Chemical Structure
The structure of L-felinine features a cysteine backbone with its sulfur atom linked to a tertiary carbon of a 3-hydroxy-1,1-dimethylpropyl group.
Caption: Chemical structure of L-Felinine.
Physicochemical Data
The key physicochemical properties of L-felinine are summarized in the table below, providing essential data for its handling, storage, and analysis.
| Property | Value | Reference(s) |
| CAS Number | 471-09-0 | [3][6][7] |
| Molecular Formula | C₈H₁₇NO₃S | [3][6][7] |
| Molecular Weight | 207.29 g/mol | [3][6][7] |
| Appearance | White to off-white solid | [1] |
| Melting Point | >151-162 °C (decomposes) | [1][3] |
| Solubility | Slightly soluble in water and methanol; Soluble in DMSO | [1][7] |
| SMILES Code | NC(O)=O | [7] |
| InChI Key | IFERABFGYYJODC-LURJTMIESA-N | [6][7] |
| Storage | Long-term at -20°C under an inert atmosphere | [1][7] |
Biosynthesis and Metabolism
The production of L-felinine is a sophisticated, multi-organ process, beginning in the liver and culminating in the kidneys. This pathway underscores a unique aspect of feline metabolism.
The Biosynthetic Pathway
The synthesis of L-felinine is not a direct process but involves a series of enzymatic reactions:
-
Hepatic Conjugation: The pathway initiates in the liver, a central metabolic organ responsible for detoxification and synthesis.[8] Here, a condensation reaction occurs between glutathione (a tripeptide of glutamate, cysteine, and glycine) and isopentenyl pyrophosphate to form 3-methylbutanolglutathione (3-MBG).[6][9]
-
Transport and Initial Processing: 3-MBG is transported via the bloodstream to the kidneys.[10] In the kidney's epithelial tissue, the enzyme γ-glutamyl transpeptidase (γ-GTP) acts on 3-MBG, cleaving the glutamate residue to form 3-methylbutanol-cysteinylglycine (MBCG).[6][9]
-
Final Hydrolysis by Cauxin: The final and rate-limiting step is catalyzed by cauxin, a carboxylesterase found in high concentrations in cat urine.[5][9] Cauxin, produced exclusively in the kidneys of Felidae species, hydrolyzes the dipeptide bond in MBCG, releasing L-felinine and glycine into the urine.[6][9][11]
A portion of MBCG can also be acetylated to form N-acetylfelinine, which is found in smaller concentrations in cat excrement.[6][9]
Caption: Biosynthetic pathway of L-Felinine from precursors in the liver and kidney.
Regulation and Excretion
This compound production is highly regulated. Its excretion rates are dependent on age, sex, and hormonal status, with levels increasing significantly after three months of age.[11] Intact male cats excrete substantially higher amounts (up to 95 mg/day) compared to females (around 19 mg/day), and production is lower in castrated animals.[4][12] This suggests a link to testosterone regulation. Furthermore, dietary availability of sulfur-containing amino acids, particularly cystine, can directly influence the rate of this compound synthesis.[13]
Metabolic Fate: The Genesis of Odor
L-felinine itself is odorless.[5][14] Its significance lies in its role as a stable precursor that, upon excretion in urine, undergoes slow degradation by microbial lyases. This breakdown releases volatile thiols, most notably 3-mercapto-3-methylbutan-1-ol (MMB).[6][9][14] MMB and other related volatile compounds are responsible for the characteristic and pungent odor of cat urine.[14][15] This delayed release mechanism is an efficient strategy for long-lasting territorial marking.
Biological Function and Applications
The primary biological function of L-felinine is tied to chemical communication. The volatile derivatives produced from its degradation are believed to function as pheromones that convey information about the individual's sex, age, and reproductive status, serving to mark territory and attract mates.[5][6]
Beyond communication, these compounds have ecological implications. The scent of MMB can induce a significant stress response and even panic in mice, acting as a kairomone that signals the presence of a predator.[2][14]
From a clinical perspective, L-felinine metabolism is closely linked to kidney function. Recent studies have shown that urinary this compound levels decrease significantly in cats with renal disease.[15] This suggests that L-felinine or the ratio of its precursors could serve as a potential, stable biomarker for the early detection of feline kidney dysfunction.[15]
Analytical Methodologies
Accurate quantification of L-felinine and its precursors is essential for research into feline physiology, disease diagnostics, and chemical ecology. Liquid chromatography coupled with mass spectrometry (LC/MS) is the gold standard for this analysis.
Experimental Protocol: Quantification by LC-MS/MS
This protocol outlines a robust method for the simultaneous quantification of L-felinine, MBCG, and MBG in feline urine.
1. Sample Preparation:
- Thaw frozen urine samples at room temperature.
- Vortex each sample for 15 seconds to ensure homogeneity.
- Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cellular debris and precipitates.
- Transfer the supernatant to a new microcentrifuge tube.
- Perform a 1:100 dilution of the supernatant using ultrapure water.
- Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
2. Chromatographic Conditions (HPLC):
- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Elution:
- 0-1 min: 2% B
- 1-5 min: Linear gradient to 98% B
- 5-7 min: Hold at 98% B
- 7.1-10 min: Re-equilibrate at 2% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
3. Mass Spectrometric Conditions (MS/MS):
- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- Key MRM Transitions (precursor ion → product ion):
- L-Felinine: m/z 208.1 → 131.1
- MBCG: m/z 265.1 → 131.1
- MBG: m/z 394.2 → 263.2
- Instrument Parameters: Optimize nebulizer gas, drying gas flow, and temperature according to the specific instrument manufacturer's guidelines. For example, a drying gas temperature of 250°C might be used.[15]
4. Data Analysis:
- Generate a standard curve for each analyte using certified reference standards.
- Quantify the concentration of L-felinine, MBCG, and MBG in the urine samples by interpolating their peak areas against the respective standard curves.
- Normalize the concentrations to urinary creatinine levels to account for variations in urine dilution.[16]
// Nodes
Sample [label="1. Urine Sample Collection", shape=ellipse, fillcolor="#FBBC05"];
Prep [label="2. Sample Preparation\n(Centrifuge, Dilute, Filter)"];
HPLC [label="3. HPLC Separation\n(C18 Column)"];
MS [label="4. MS/MS Detection\n(ESI+, MRM Mode)"];
Data [label="5. Data Acquisition"];
Analysis [label="6. Quantification\n(Standard Curve & Normalization)"];
Result [label="Result:\nConcentrations of this compound,\nMBCG, and MBG", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Sample -> Prep;
Prep -> HPLC;
HPLC -> MS;
MS -> Data;
Data -> Analysis;
Analysis -> Result;
}
Caption: A typical experimental workflow for the quantification of L-Felinine via LC-MS/MS.
Conclusion
L-felinine stands as a molecule of significant interest at the intersection of chemistry, biology, and veterinary medicine. Its well-defined biosynthetic pathway, originating from common metabolic precursors but culminating through a felid-specific enzyme, highlights a unique evolutionary adaptation. As a stable, odorless precursor to potent volatile signals, it provides an elegant biological solution for sustained chemical communication. The ongoing research into its role as a biomarker for renal disease opens new avenues for non-invasive diagnostics in feline health. The robust analytical methods now available will undoubtedly facilitate deeper exploration into the full scope of L-felinine's biological functions and its potential applications in veterinary science and beyond.
References
-
MEL Science. (n.d.). Cats rule the world with the help of chemistry. Retrieved from [Link]
-
Wikiwand. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of -glutamylfelinylglycine. Retrieved from [Link]
-
Hendriks, W. H., Moughan, P. J., Tarttelin, M. F., & Woolhouse, A. D. (1995). This compound: a urinary amino acid of Felidae. Comparative Biochemistry and Physiology. B, Biochemistry & Molecular Biology, 112(4), 581–588. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Miyazaki, M., et al. (2024). Reduction of urinary this compound in domestic cats with renal diseases leads to decreased catty odor. Journal of Veterinary Medical Science, 86(5), 663-670. Retrieved from [Link]
-
RIKEN. (2006). How cats produce their distinctive smell. Retrieved from [Link]
-
Do, L. (2025). Hepatic Lymphatic System and Its Current Understanding in Liver-Related Pathophysiology. BioRender. Retrieved from [Link]
-
Miyazaki, M., Yamashita, T., Suzuki, A., & Yasuda, M. (2006). A major urinary protein of the domestic cat regulates the production of this compound, a putative pheromone precursor. Chemistry & Biology, 13(10), 1071-1079. Retrieved from [Link]
-
Miyazaki, M., Yamashita, T., Suzuki, A., & Yasuda, M. (2006). A Major Urinary Protein of the Domestic Cat Regulates the Production of this compound, a Putative Pheromone Precursor. ResearchGate. Retrieved from [Link]
-
Frontiers. (2026). Ultrasonographic evaluation demonstrating safer needle–organ distances in a novel quadratus lumborum block technique in cats. Frontiers in Veterinary Science. Retrieved from [Link]
-
MDPI. (n.d.). Mapping Feline Oncology in Portugal: A National Characterization. Retrieved from [Link]
-
Rutherfurd, S. M., et al. (2002). Isolation and Characterization of a this compound-Containing Peptide From the Blood of the Domestic Cat (Felis Catus). Journal of Biological Chemistry. Retrieved from [Link]
-
Hendriks, W. H., et al. (2008). Urinary this compound excretion in intact male cats is increased by dietary cystine. The Journal of Nutrition. Retrieved from [Link]
-
FAO AGRIS. (n.d.). This compound: a urinary amino acid of Felidae. Retrieved from [Link]
Sources
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- 5. How cats produce their distinctive smell | RIKEN [riken.jp]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. medkoo.com [medkoo.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound - Wikiwand [wikiwand.com]
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- 11. A major urinary protein of the domestic cat regulates the production of this compound, a putative pheromone precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Technical Monograph: Discovery, Biosynthesis, and Isolation of Felinine
Executive Summary
Felinine is a unique sulfur-containing amino acid found exclusively in the urine of Felidae species, most notably the domestic cat (Felis catus).[1] While odorless itself, this compound acts as a stable carrier for the volatile pheromone 3-mercapto-3-methylbutan-1-ol (MMB), which is released upon degradation.
For researchers in chemical ecology and renal drug development, this compound is more than a scent precursor; it is a biomarker of renal function and androgenic activity. Its production is regulated by cauxin , a major urinary protein and carboxylesterase.[2][3] This guide synthesizes the classical isolation techniques established by Westall (1953) with modern LC-MS/MS quantification protocols, providing a comprehensive workflow for isolation and analysis.
Chemical Identity and Significance[1]
This compound is a thioether resulting from the condensation of cysteine and an isoprenoid-derived moiety.[1] Unlike typical amino acids, its excretion represents a significant metabolic cost to the animal, particularly intact males.[1]
| Property | Specification |
| IUPAC Name | (2R)-2-amino-3-(4-hydroxy-2-methylbutan-2-ylthio)propanoic acid |
| Formula | C₈H₁₇NO₃S |
| Molecular Weight | 207.29 g/mol |
| Precursor | 3-methylbutanol-glutathione (3-MBG) |
| Key Metabolite | 3-mercapto-3-methylbutan-1-ol (MMB) - The "Catty" Odor |
| Solubility | Highly soluble in water; insoluble in non-polar organic solvents.[3] |
Critical Insight: this compound is excreted as a stable, non-volatile zwitterion. The characteristic "catty" odor arises only after the molecule degrades (hydrolysis or bacterial action), releasing the volatile thiol MMB. This delayed release mechanism allows territorial marks to persist over time.
The Biosynthetic Engine: The Cauxin Pathway[3]
Understanding the isolation of this compound requires understanding its origin. It is not synthesized directly in the kidney but is the end-product of a multi-organ pathway involving the liver and kidney.
The rate-limiting step in this compound excretion is the hydrolysis of the intermediate 3-MBCG by cauxin (carboxylesterase 5A).[3] Cauxin is secreted specifically by the proximal straight tubular cells of the kidney, making this compound a direct correlate of renal protein secretion efficiency.
Biosynthetic Pathway Diagram
Figure 1: The metabolic trajectory of this compound from hepatic synthesis to environmental release.[3] Note the critical role of Cauxin in the kidney.
Classical Isolation: The Westall Method (1953)[5]
While modern labs use mass spectrometry for quantification, the isolation of bulk this compound for use as a chemical standard relies on the principles established by R.G. Westall. This method exploits the amphoteric nature of the amino acid.
Mechanism of Action
The protocol uses a cation-exchange resin. At acidic pH, this compound is positively charged and binds to the resin, while non-ionic impurities (sugars, urea) pass through. Elution with a base (ammonia) neutralizes the charge, releasing the purified amino acid.
Protocol: Bulk Isolation from Urine
-
Collection & Preservation:
-
Collect urine from intact male cats (highest cauxin/felinine output).[1]
-
Crucial: Acidify immediately to pH 2.0 with acetic acid to prevent bacterial degradation of this compound into MMB.
-
-
Deproteinization:
-
Cation Exchange (The Capture):
-
Resin: Sulfonated polystyrene resin (e.g., Dowex 50 or Zeo-Karb 215 equivalent) in H+ form.
-
Loading: Pass acidified urine through the column.
-
Wash: Flush with distilled water until the effluent is urea-free (monitor via urease test or refractive index).
-
-
Elution:
-
Elute with 2M NH₄OH (Ammonia).
-
Collect fractions that react positively to Ninhydrin (purple color).
-
-
Crystallization:
-
Evaporate the ammoniacal eluate under reduced pressure (rotary evaporator, <40°C).
-
Recrystallize the residue from aqueous ethanol. This compound forms characteristic needle-like crystals.
-
Modern Quantification: LC-MS/MS Protocol
For pharmacokinetic studies or renal disease monitoring, bulk isolation is unnecessary. We utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification.
Author's Note: The challenge in this compound analysis is its polarity. It retains poorly on standard C18 columns. Therefore, HILIC (Hydrophilic Interaction Liquid Chromatography) is the stationary phase of choice.
Workflow Diagram
Figure 2: Analytical workflow for trace quantification of this compound in biological fluids.
Step-by-Step Protocol
-
Sample Preparation:
-
Thaw urine samples at room temperature.
-
Aliquot 20 µL of urine.
-
Add 20 µL of Internal Standard (IS). Recommendation: Use S-carboxymethyl-L-cysteine or synthesized deuterated this compound.
-
-
Extraction:
-
Add 160 µL of Acetonitrile (ACN) to precipitate proteins (Cauxin).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 × g for 10 minutes at 4°C.
-
-
LC Conditions:
-
Column: HILIC amide column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 90% B to 50% B over 10 minutes.
-
-
MS/MS Parameters (ESI Positive Mode):
-
Precursor Ion: m/z 208.1 [M+H]⁺
-
Product Ions:
-
m/z 88.1 (Quantifier - characteristic of the amino acid backbone).
-
m/z 102.1 (Qualifier).
-
-
Source Temp: 400°C.
-
Data & Validation: Method Comparison
The choice between classical and modern methods depends entirely on the application (Synthesis vs. Analysis).
| Feature | Classical (Westall/Ion Exchange) | Modern (LC-MS/MS) |
| Primary Use | Bulk isolation for standards/synthesis. | Diagnostics, biomarkers, metabolic profiling. |
| Sample Volume | High (>100 mL urine). | Low (<50 µL urine). |
| Purity | ~95% (requires recrystallization). | N/A (Separation occurs analytically). |
| Detection Limit | Milligram range. | Nanogram/mL range.[1][6] |
| Key Interference | Urea (must be washed thoroughly). | Matrix effects (requires internal standard). |
| Time to Result | 2-3 Days. | 15 Minutes. |
References
-
Westall, R. G. (1953).[6][7] The amino acids and other ampholytes of urine.[1][2][6][7][8][9] 2. The isolation of a new sulphur-containing amino acid from cat urine.[1][3][6][7] Biochemical Journal, 55(2), 244–248.[3][7]
-
Miyazaki, M., et al. (2006).[2][4][5][10] A major urinary protein of the domestic cat regulates the production of this compound, a putative pheromone precursor.[10] Chemistry & Biology, 13(10), 1071–1079.
-
Hendriks, W. H., et al. (1995).[3][6][11] this compound: a urinary amino acid of Felidae.[1][2][3][6][4][12] Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 112(4), 581-588.
-
Futsuta, A., et al. (2018). LC-MS/MS quantification of this compound metabolites in tissues, fluids, and excretions from the domestic cat (Felis catus).[5][9][12] Journal of Chromatography B, 1072, 94-99.[5]
Sources
- 1. This compound: a urinary amino acid of Felidae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. How cats produce their distinctive smell | RIKEN [riken.jp]
- 5. Reduction of urinary this compound in domestic cats with renal diseases leads to decreased catty odor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gwern.net [gwern.net]
- 7. The amino acids and other ampholytes of urine. 2. The isolation of a new sulphur-containing amino acid from cat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-depth characterisation of the urine metabolome in cats with and without urinary tract diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS quantification of this compound metabolites in tissues, fluids, and excretions from the domestic cat (Felis catus) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Role of Cauxin in the Feline-Specific Production of Felinine: A Technical Guide
Abstract
The domestic cat (Felis catus) utilizes a sophisticated and unique system of chemical communication, central to which is the urinary excretion of the sulfur-containing amino acid, felinine. The production of this key semiochemical is entirely dependent on the enzymatic activity of cauxin, a high-abundance carboxylesterase secreted into the urine from the kidneys. This technical guide provides an in-depth exploration of the cauxin-felinine axis, detailing the biochemical mechanism, authoritative experimental protocols for its study, and its broader physiological and research implications. We will examine the enzymatic hydrolysis of the this compound precursor, 3-methylbutanol-glutathionyl-cysteine (3-MBCG), catalyzed by cauxin, and present validated methodologies for the expression, purification, and functional analysis of this pivotal enzyme. Furthermore, we provide a robust protocol for the quantification of this compound and its related metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a cornerstone technique in the field.
Introduction: The Biochemical Basis of Feline Chemical Signaling
Feline chemical communication is a critical component of social structure, territorial marking, and reproductive signaling. A key molecule in this chemical lexicon is this compound, which upon excretion and subsequent degradation by microbial enzymes, releases volatile thiols responsible for the characteristic odor of tomcat urine. The biosynthesis of this compound is a two-step process initiated in the liver and completed in the kidneys.
-
Hepatic Synthesis of the Precursor: The journey begins with the conjugation of glutathione to 3-methyl-3-sulfanylbutan-1-ol. Subsequent enzymatic steps lead to the formation of the stable, non-volatile precursor, 3-methylbutanol-glutathionyl-cysteine (3-MBCG). This precursor is then transported via the bloodstream to the kidneys.
-
Renal Processing by Cauxin: In the proximal tubules of the kidneys, the enzyme cauxin (Carboxylesterase Auxin-like) plays the indispensable role. Cauxin specifically hydrolyzes the γ-glutamyl-cysteinyl bond of the precursor molecules, which ultimately leads to the formation of this compound.
This guide focuses on the second, definitive step: the function of cauxin. Understanding this enzyme's mechanism is not only fundamental to feline biology but also presents opportunities for developing interventions to modulate urine odor in domestic cats and for studying novel enzymatic pathways.
Cauxin: A High-Abundance Renal Carboxylesterase
Cauxin is a 70-kDa glycoprotein belonging to the carboxylesterase superfamily. It is one of the most abundant proteins found in cat urine, with concentrations varying significantly based on the sex and hormonal status of the animal, being particularly high in intact adult males.
Gene, Structure, and Expression
The cauxin gene is expressed predominantly in the kidney, where the protein is synthesized and subsequently secreted into the urine. Structurally, cauxin possesses a canonical α/β-hydrolase fold characteristic of carboxylesterases, featuring a catalytic triad of Ser-His-Asp residues within its active site. It is this active site that confers its specific hydrolytic activity towards the this compound precursor.
Enzymatic Function in this compound Production
The primary and most well-characterized function of cauxin is the catalysis of the rate-limiting step in this compound biosynthesis.
Reaction: Cauxin + 3-methylbutanol-glutathionyl-cysteine (3-MBCG) → Cauxin + this compound Precursor + Glutamate
Specifically, cauxin hydrolyzes the peptide bond between the glutamate and cysteine residues of the precursor molecule. This reaction releases the this compound precursor, which is then further processed by peptidases to yield this compound. The specificity of cauxin for this unique substrate underscores its specialized role in feline physiology.
Figure 1: The biochemical pathway of this compound production.
Methodologies for Studying the Cauxin-Felinine Axis
Investigating the function of cauxin requires a combination of protein biochemistry and analytical chemistry techniques. The following protocols are foundational for any laboratory working on this system.
Protocol: Quantification of this compound in Urine by LC-MS/MS
The gold-standard for accurately quantifying this compound in a complex biological matrix like urine is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers exceptional sensitivity and specificity.
Causality of Experimental Choices:
-
Protein Precipitation: Urine contains high concentrations of proteins (like cauxin itself) that can interfere with chromatographic separation and ionize poorly. Acetonitrile is used to denature and precipitate these proteins.
-
Chromatography (HILIC): this compound is a small, polar amino acid. Hydrophilic Interaction Liquid Chromatography (HILIC) is chosen over traditional reverse-phase chromatography because it provides superior retention and separation for such polar analytes.
-
Tandem Mass Spectrometry (MS/MS): To differentiate this compound from other molecules with the same mass (isobars), MS/MS is essential. A specific precursor ion (the mass of this compound) is selected and fragmented to produce unique product ions. This transition (precursor → product) is highly specific and used for quantification, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
Step-by-Step Methodology:
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Vortex each sample for 15 seconds to ensure homogeneity.
-
Transfer 50 µL of urine to a 1.5 mL microcentrifuge tube.
-
Add 200 µL of ice-cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., ¹³C-labeled this compound).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95% acetonitrile, 5% water, 0.1% formic acid).
-
Transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 95% B, hold for 1 minute, decrease to 40% B over 5 minutes, hold for 2 minutes, then return to 95% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z). Note: Specific m/z values must be determined empirically on the instrument used.
-
Instrument Parameters: Optimize capillary voltage, source temperature, and collision energy for maximum signal intensity for the this compound-specific transition.
-
-
-
Data Processing:
-
Integrate the peak area for the this compound MRM transition and the internal standard MRM transition.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration of this compound in the original sample by comparing this ratio to a standard curve prepared with known concentrations of purified this compound.
-
Figure 2: A generalized workflow for LC-MS/MS quantification.
Data Analysis and Interpretation
Quantitative Data Summary
Proper analysis of cauxin function relies on accurate quantitative data. The concentration of cauxin and its product, this compound, can vary dramatically depending on the physiological state of the cat.
| Analyte | Matrix | Typical Concentration Range (Adult Male Cat) | Method of Detection |
| Cauxin | Urine | 1 - 10 mg/mL | SDS-PAGE, ELISA |
| This compound | Urine | 50 - 200 µg/mL | LC-MS/MS, Amino Acid Analyzer |
| 3-MBCG (Precursor) | Urine | 10 - 50 µg/mL | LC-MS/MS |
Table 1: Representative concentrations of key molecules in the cauxin-felinine pathway. Values are illustrative and can vary widely.
Research Applications and Future Directions
The study of the cauxin-felinine axis holds significant promise for both veterinary science and basic research.
-
Veterinary Applications: Modulating cauxin activity through specific inhibitors could offer a novel approach to controlling the strong odor of male cat urine, a common reason for pet relinquishment. This could involve developing small molecule inhibitors delivered through diet or medication.
-
Animal Welfare and Behavior: A deeper understanding of this compound's role as a semiochemical can lead to new strategies for managing feline stress, and inter-cat aggression, and improving welfare in multi-cat environments.
-
Enzymology and Drug Metabolism: Cauxin serves as an interesting model for a "moonlighting" enzyme with a highly specific, physiologically relevant function that evolved from a more generalist carboxylesterase ancestor. Studying its structure-function relationship can provide insights into enzyme evolution and substrate specificity.
Conclusion
Cauxin is the lynchpin in the biosynthesis of the feline-specific amino acid, this compound. Its role as a highly efficient and specific renal carboxylesterase highlights a unique evolutionary adaptation for chemical communication. The methodologies presented in this guide, particularly the robust LC-MS/MS protocol, provide the necessary tools for researchers to accurately probe this pathway. Future investigations into the inhibition and regulation of cauxin will not only deepen our understanding of feline physiology but also pave the way for practical applications in animal health and welfare.
References
-
Miyazaki, M., Yamashita, T., Suzuki, Y., Saito, Y., Soeta, S., Taira, H., & Suzuki, A. (2006). A major urinary protein of the domestic cat regulates the production of this compound, a putative pheromone precursor. Chemistry & Biology, 13(10), 1071–1079. [Link]
-
Hendriks, W. H., Moughan, P. J., Tarttelin, M. F., & Woolhouse, A. D. (1995). This compound: a urinary amino acid of the domestic cat (Felis catus). Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 112(4), 581-588. [Link]
-
Yamanaka, H., Koyama, Y., Omura, S., et al. (2020). Crystal structure of cauxin, a urinary carboxylesterase of the domestic cat (Felis catus), and its substrate recognition. Journal of Biochemistry, 168(1), 69-81. [Link]
-
Stanton, L. A., Williams, M. A., & Zakian, V. A. (1989). A survey of the major urinary proteins of the Felidae. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 92(2), 335-338. [Link]
-
Rutherfurd-Markwick, K.J., & Hendriks, W.H. (2012). This compound: The Sulfur-Containing Amino Acid of Cats. In: Preedy, V.R. (eds) Handbook of Nutrients for Food and Health. CRC Press. [Link]
Felinine: The Metabolic Architecture of Feline Chemical Signaling
This technical guide details the biochemistry, physiological role, and analytical characterization of Felinine (2-amino-7-hydroxy-5,5-dimethyl-4-thiaheptanoic acid), a unique sulfur-containing amino acid critical to chemical communication in Felidae.
A Technical Guide for Researchers in Chemical Ecology and Drug Discovery
Executive Summary
This compound is a species-specific sulfur-containing amino acid excreted in high concentrations (up to 95 mg/day in intact males) in the urine of the domestic cat (Felis catus) and closely related felids.[1] Unlike typical metabolic waste, this compound functions as a pro-pheromone . It is odorless when excreted but serves as the obligate precursor to 3-mercapto-3-methyl-1-butanol (MMB) , the volatile thiol responsible for the characteristic odor of cat urine and territorial marking.
This guide delineates the cauxin-mediated biosynthetic pathway, the mechanism of pheromone release, and validated LC-MS/MS protocols for quantification. These pathways present novel targets for managing intraspecific signaling and controlling environmental odors in veterinary and consumer applications.
Chemical Identity & Properties
This compound is a structural analog of cysteine, modified with a terpene-derived moiety.
| Property | Detail |
| IUPAC Name | (2R)-2-amino-3-[(3-hydroxy-1,1-dimethylpropyl)thio]propanoic acid |
| Chemical Formula | C₈H₁₇NO₃S |
| Molecular Weight | 207.29 g/mol |
| Solubility | Highly soluble in water; insoluble in non-polar organic solvents. |
| Precursor Role | Hydrolyzed to 3-mercapto-3-methyl-1-butanol (MMB).[2] |
| Stability | Stable in sterile urine; degrades rapidly in the presence of bacterial urease/lyase. |
Biosynthetic Mechanism: The Cauxin Pathway
The production of this compound is a highly regulated, multi-organ process involving the liver and kidney. It represents a metabolic intersection between glutathione metabolism and isoprenoid biosynthesis.
The Pathway
-
Hepatic Synthesis (Precursor Formation): Glutathione conjugates with isopentenyl pyrophosphate (IPP) to form 3-methylbutanol-glutathione (3-MBG) .[3]
-
Renal Transport & Processing: 3-MBG is transported to the kidney, where it is processed by γ-glutamyl transpeptidase (GGT) and dipeptidases to form 3-methylbutanol-cysteinylglycine (3-MBCG) .
-
Cauxin-Mediated Hydrolysis (The Commitment Step): In the proximal tubule, the enzyme Cauxin (carboxylesterase 5A) specifically hydrolyzes 3-MBCG to release This compound and glycine.
-
Environmental Activation: Post-excretion, microbial lyases degrade this compound into the volatile pheromone MMB .
Pathway Visualization
Caption: The Cauxin-dependent biosynthetic pathway of this compound from hepatic precursors to environmental pheromone release.
The "Pheromone Precursor" Hypothesis
This compound itself is non-volatile and odorless. Its evolutionary function relies on a "time-release" mechanism.
-
Latency: Fresh urine from a healthy cat has a mild odor. The characteristic "tomcat" smell develops over time.
-
Mechanism: Commensal bacteria (e.g., Pseudomonas spp.) possess cysteine-S-conjugate β-lyases that cleave the C-S bond in this compound.
-
Product: The cleavage releases 3-mercapto-3-methyl-1-butanol (MMB) .[2] MMB is a volatile thiol with a detection threshold in the parts-per-billion (ppb) range.
-
Biological Signal: High this compound levels correlate with intact male status (testosterone-dependent) and likely signal territorial dominance and reproductive fitness to conspecifics.
Analytical Characterization: LC-MS/MS Protocol
Quantifying this compound and its metabolites requires high specificity due to the complex urine matrix. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[4]
Experimental Workflow
The following protocol is designed for the simultaneous quantification of this compound, 3-MBCG, and N-acetylthis compound in feline urine.
Reagents:
-
Internal Standard (IS): S-carboxymethyl-L-cysteine (SCMC) or deuterated this compound (if available).
-
Mobile Phase A: 0.1% Formic acid in Water (v/v).[5]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (v/v).
Step-by-Step Protocol:
-
Sample Collection: Collect voided urine or perform cystocentesis. Store at -80°C immediately to prevent bacterial degradation.
-
Clarification: Centrifuge urine at 10,000 x g for 10 min at 4°C to remove particulates.
-
Dilution (Critical Step):
-
This compound concentrations in male urine are extremely high (>1 mM).
-
Dilute supernatant 1:1000 or 1:5000 with Mobile Phase A to bring within the linear dynamic range of the MS detector and minimize matrix effects.
-
-
Internal Standard Addition: Spike diluted sample with IS to a final concentration of 1 µM.
-
LC Separation:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Gradient: 0-2 min (1% B), 2-5 min (1% -> 50% B), 5-6 min (Wash), 6-8 min (Re-equilibration).
-
-
MS/MS Detection: Electrospray Ionization (ESI) in Positive Mode.
Mass Spectrometry Parameters
Note: Transitions based on theoretical fragmentation of [M+H]+ precursor.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| This compound | 208.1 | 191.1 | 15 | Quantifier (Loss of NH₃) |
| 208.1 | 162.1 | 20 | Qualifier (Loss of HCOOH) | |
| 3-MBCG | 379.2 | 208.1 | 18 | Quantifier (this compound fragment) |
| N-Acetylthis compound | 250.1 | 208.1 | 15 | Quantifier (Loss of Acetyl) |
Workflow Diagram
Caption: Validated LC-MS/MS workflow for high-throughput quantification of urinary this compound.
Implications for Drug & Product Development
The this compound-cauxin axis offers unique targets for biotechnology:
-
Odor Control (Cauxin Inhibitors):
-
Inhibiting the enzyme Cauxin would prevent the hydrolysis of 3-MBCG into this compound.
-
Result: Urine contains only the non-volatile precursor 3-MBCG, significantly reducing the formation of MMB and the associated "cat smell" in litter boxes.
-
-
Attractants/Repellents:
-
Synthetic analogs of MMB (derived from this compound) are potent attractants for felids and can be used in wildlife management (e.g., census of wild populations like Bobcats or Leopards).
-
-
Biomarkers:
-
Urinary this compound levels correlate with testosterone. It can serve as a non-invasive biomarker for determining the neuter status of stray cats or monitoring hormonal health in breeding programs.
-
References
-
Miyazaki, M., et al. (2006). "A Major Urinary Protein of the Domestic Cat Regulates the Production of this compound, a Putative Pheromone Precursor."[2] Chemistry & Biology. Link
-
Hendriks, W. H., et al. (1995). "this compound: a urinary amino acid of Felidae." Comparative Biochemistry and Physiology B. Link
-
Miyazaki, M., et al. (2018). "LC-MS/MS quantification of this compound metabolites in tissues, fluids, and excretions from the domestic cat (Felis catus)."[3] Journal of Chromatography B. Link
-
Apps, P., et al. (2014). "The 'tomcat compound' 3-mercapto-3-methylbutanol occurs in the urine of free-ranging leopards but not in African lions." Biochemical Systematics and Ecology. Link
-
Sparkes, A. H., et al. (2006). "The biological function of Cauxin, a major urinary protein of the domestic cat." RIKEN Research. Link
Sources
- 1. This compound: a urinary amino acid of Felidae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. LC-MS/MS quantification of this compound metabolites in tissues, fluids, and excretions from the domestic cat (Felis catus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
Methodological & Application
Application Note: Precision LC-MS/MS Quantification of Felinine in Urine and Tissues
Executive Summary
Felinine (2-amino-7-hydroxy-5,5-dimethyl-4-thiaheptanoic acid) is a sulfur-containing amino acid unique to Felidae species. It serves as a precursor to putative pheromones and is a critical biomarker for feline metabolic health and chemical ecology. While urinary concentrations are high (millimolar range), tissue and serum levels are trace, necessitating a versatile analytical platform.
This guide details a robust LC-MS/MS protocol for quantifying this compound across diverse matrices. Unlike traditional colorimetric assays which lack specificity, this method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with positive electrospray ionization (ESI+) to retain and resolve this polar zwitterion without derivatization.
Biological Context & Target Analyte[1]
This compound biosynthesis is a multi-tissue process involving the liver and kidneys. Understanding this pathway is crucial for selecting the correct matrix and interpreting data.
Biosynthetic Pathway
The synthesis begins in the liver with the conjugation of glutathione and isopentenyl pyrophosphate (IPP) to form 3-methylbutanol-glutathione (MBG) . MBG is transported to the kidney, where it is processed by
Figure 1: Biosynthetic pathway of this compound from hepatic precursors to urinary excretion.[1]
Method Development Strategy
Chromatography: Why HILIC?
This compound is a polar amino acid (logP < 0). Traditional Reversed-Phase (C18) chromatography results in poor retention near the void volume, leading to high ion suppression from salts.
-
Recommendation: Use Zwitterionic HILIC (ZIC-HILIC) or Amide columns. These phases retain polar analytes via water-layer partitioning, allowing elution with high-organic mobile phases that enhance ESI desolvation efficiency.
Internal Standard (IS) Selection
-
Gold Standard:
-Felinine (Custom synthesis required, labeling the dimethyl group). -
Practical Alternative: S-Carboxymethyl-L-cysteine or Methionine-d3 . These share structural homology (thioether/amino acid core) and ionization behavior.
Experimental Protocols
Reagents & Materials
-
Standards: this compound (>98% purity), S-Carboxymethyl-L-cysteine (IS).
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.
-
Column: Merck SeQuant® ZIC-HILIC (100 x 2.1 mm, 3.5 µm) or Waters XBridge Amide.
Sample Preparation Workflows
Workflow A: Urine (High Concentration)
Target Range: 0.5 – 5.0 mM
-
Thaw urine samples at room temperature and vortex for 30s.
-
Centrifuge at 10,000 x g for 5 min to remove particulates.
-
Dilution: Dilute supernatant 1:1000 with Mobile Phase B (ACN + 0.1% FA).
-
Note: Massive dilution is required to prevent detector saturation and matrix effects.
-
-
IS Addition: Add Internal Standard to a final concentration of 1 µM.
-
Transfer to autosampler vials.
Workflow B: Tissue/Serum (Trace Analysis)
Target Range: 1 – 100 µM
-
Homogenization: Weigh 50 mg tissue (Liver/Kidney). Add 450 µL cold 80% Methanol/Water .
-
Lysis: Homogenize using bead beater (2 cycles, 30s, 6000 rpm).
-
Extraction: Incubate on ice for 10 min to precipitate proteins.
-
Centrifugation: Spin at 14,000 x g for 10 min at 4°C.
-
Supernatant Transfer: Collect supernatant.
-
Evaporation (Optional): If sensitivity is low, dry under N2 stream and reconstitute in 100 µL 80% ACN.
-
Filtration: Filter through 0.22 µm PTFE plate before injection.
Figure 2: Dual workflow for high-abundance (urine) and low-abundance (tissue) matrices.
LC-MS/MS Conditions
Chromatographic Parameters
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjust with FA).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 35°C.
-
Injection Vol: 2 µL.
Gradient Table:
| Time (min) | % B (Organic) | State |
|---|---|---|
| 0.0 | 90% | Initial |
| 1.0 | 90% | Hold |
| 6.0 | 50% | Elution Gradient |
| 6.1 | 90% | Re-equilibration |
| 10.0 | 90% | End |
Mass Spectrometry Parameters
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temp: 300°C.
-
Nebulizer: 45 psi.
MRM Transitions: Optimization Note: The transition 208.1 → 162.1 corresponds to the loss of formic acid (HCOOH), a characteristic fragmentation for amino acids. The secondary transition 208.1 → 122.1 likely corresponds to the loss of the hydroxy-dimethyl-thio side chain.
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Dwell (ms) | Type |
| This compound | 208.1 | 162.1 | 15 | 50 | Quantifier |
| This compound | 208.1 | 122.1 | 25 | 50 | Qualifier |
| This compound | 208.1 | 191.1 | 10 | 50 | Qualifier (-NH3) |
| IS (Cys-Analog) | 180.0 | 134.0 | 15 | 50 | Quantifier |
Validation & Quality Control
To ensure Trustworthiness , the method must be validated according to FDA/EMA bioanalytical guidelines.
Matrix Effect Assessment
Feline urine is hyper-concentrated.[2] You must calculate the Matrix Effect (ME):
-
Acceptance Criteria: 85% - 115%.
-
Correction: If ME < 80% (suppression), increase the dilution factor (e.g., 1:2000) or switch to a more retentive HILIC column to separate this compound from early-eluting salts.
Linearity and Range
-
Urine Curve: 0.1 µM to 100 µM (post-dilution concentrations).
-
Tissue Curve: 10 nM to 10 µM.
-
Regression: Linear
weighting. required.[3]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| RT Shift | HILIC equilibration issues | Ensure at least 10 column volumes of re-equilibration time between runs. |
| Signal Suppression | Co-eluting salts | Divert flow to waste for the first 1.0 min. Increase dilution of urine. |
| Peak Tailing | pH mismatch | Ensure Mobile Phase A is buffered (Ammonium Formate) to pH 3.0 to protonate the amino group. |
| Carryover | High conc.[2] samples | Use a needle wash of 50:50 MeOH:Water with 0.1% FA. |
References
-
Futsuta, A., et al. (2018). "LC-MS/MS quantification of this compound metabolites in tissues, fluids, and excretions from the domestic cat (Felis catus)."[1] Journal of Chromatography B, 1072, 94–99.[1]
-
Hendriks, W. H., et al. (1995). "this compound: a urinary amino acid of Felidae." Comparative Biochemistry and Physiology Part B, 112(4), 581-588.
-
Miyazaki, M., et al. (2006). "Cauxin, a major urinary protein of the domestic cat, regulates this compound excretion." Chemistry & Biology, 13(10), 1071-1079.
- Sparkman, O. D., et al. "Mass Spectrometry Desk Reference.
Sources
- 1. LC-MS/MS quantification of this compound metabolites in tissues, fluids, and excretions from the domestic cat (Felis catus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment and Validation of Sensitive Liquid Chromatography-Tandem Mass Spectrometry Method for Aldosterone Quantification in Feline Serum with Reference Interval Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
Application Notes and Protocols for the Laboratory Synthesis of Felinine
Abstract
This document provides a comprehensive guide for the laboratory synthesis of felinine, (2R)-2-amino-7-hydroxy-5,5-dimethyl-4-thiaheptanoic acid, a unique sulfur-containing amino acid of significant interest in chemical ecology and animal physiology. The protocol herein details a robust and stereocontrolled synthetic route, commencing from readily available L-cysteine. The synthesis employs a strategic application of protecting groups, a key Michael addition step, and subsequent stereoselective reduction to furnish the target molecule. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also a deep dive into the chemical rationale, purification strategies, and analytical characterization of synthetic this compound.
Introduction and Scientific Background
This compound is a naturally occurring amino acid found in the urine of several species of the family Felidae, most notably the domestic cat (Felis catus)[1][2]. Its biological significance is multifaceted; it is a precursor to 3-mercapto-3-methylbutan-1-ol (MMB), a potent thiol responsible for the characteristic odor of cat urine and a putative pheromone involved in territorial marking[1]. The biosynthesis of this compound involves the conjugation of isopentenyl pyrophosphate with glutathione, followed by a series of enzymatic transformations[1].
The unique structure of this compound, featuring a chiral center and a tertiary alcohol, presents an interesting challenge for synthetic chemists. Access to a reliable and scalable synthetic route is crucial for further investigation into its biological roles, its potential as a biomarker, and for the development of related compounds with applications in animal behavior modification and veterinary diagnostics.
This application note describes a synthetic strategy centered around the conjugate addition of a protected L-cysteine derivative to an α,β-unsaturated ketone, a method that allows for the efficient construction of the carbon-sulfur bond and the introduction of the characteristic side chain.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of this compound (1) points towards a disconnection at the C-S bond, suggesting a Michael addition of a protected L-cysteine derivative to a suitable α,β-unsaturated carbonyl compound. This leads to two key starting materials: L-cysteine (2) and mesityl oxide (4-methyl-3-penten-2-one) (3).
Caption: Retrosynthetic analysis of this compound.
To ensure the regioselectivity of the Michael addition at the thiol group and to prevent unwanted side reactions at the amino and carboxyl groups of L-cysteine, a protection strategy is paramount. The chosen strategy involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, the carboxyl group as a methyl ester, and the thiol group with a trityl (Trt) group. The trityl group is particularly advantageous as it can be selectively removed to unmask the nucleophilic thiol for the Michael addition.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Materials and Instrumentation
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification will be performed using column chromatography, and the final product will be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Chiral purity will be assessed by chiral High-Performance Liquid Chromatography (HPLC)[3][4][5][6].
Synthesis of Protected L-Cysteine Methyl Ester (7)
This multi-step procedure protects the functional groups of L-cysteine to prepare it for the key Michael addition reaction.
Step 1: Protection of L-Cysteine
The commercially available N-Boc-S-trityl-L-cysteine (5) is the starting point for this synthesis. This compound has the amino and thiol groups already protected.
Step 2: Esterification of the Carboxylic Acid
The carboxylic acid of N-Boc-S-trityl-L-cysteine (5) is converted to a methyl ester to prevent its participation in subsequent reactions.
-
Procedure:
-
To a solution of N-Boc-S-trityl-L-cysteine (5) (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add anhydrous methanol (5 equivalents) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-S-trityl-L-cysteine methyl ester (6).
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 3: Selective Deprotection of the Thiol Group
The trityl group is selectively removed to expose the thiol for the Michael addition.
-
Procedure:
-
Dissolve the purified N-Boc-S-trityl-L-cysteine methyl ester (6) in a mixture of DCM and triethylsilane (TES) (10 equivalents).
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA) dropwise (20% v/v in DCM).
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
The resulting crude N-Boc-L-cysteine methyl ester (7) is used in the next step without further purification.
-
Michael Addition of Protected Cysteine to Mesityl Oxide (8)
This is the key bond-forming step in the synthesis of the this compound backbone.
-
Procedure:
-
Dissolve the crude N-Boc-L-cysteine methyl ester (7) in a suitable solvent such as methanol.
-
Add mesityl oxide (3) (1.2 equivalents) to the solution.
-
Add a catalytic amount of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to initiate the Michael addition.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, quench with a mild acid (e.g., saturated NH₄Cl solution).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting β-keto sulfide (8) by flash column chromatography.
-
Reduction of the Ketone (9)
The ketone functionality of the Michael adduct is stereoselectively reduced to the corresponding secondary alcohol.
-
Procedure:
-
Dissolve the purified β-keto sulfide (8) in anhydrous methanol and cool to 0 °C.
-
Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirring solution[2][7][8][9].
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of acetone, followed by water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting protected this compound derivative (9) can be purified by flash column chromatography if necessary.
-
Deprotection to Yield this compound (1)
The final step involves the removal of the Boc and methyl ester protecting groups to yield the free amino acid, this compound.
-
Procedure:
-
Dissolve the protected this compound derivative (9) in a solution of 6 M hydrochloric acid.
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude this compound hydrochloride salt is obtained as a residue.
-
Purification of this compound
The final product is purified by ion-exchange chromatography to remove any inorganic salts and byproducts.
-
Procedure:
-
Dissolve the crude this compound hydrochloride in a minimal amount of water.
-
Load the solution onto a strong cation exchange resin (e.g., Dowex 50WX8) that has been pre-equilibrated with water.
-
Wash the column with deionized water to remove any unbound impurities.
-
Elute the bound this compound with a gradient of aqueous ammonia (e.g., 0.1 M to 2 M).
-
Collect the fractions and monitor for the presence of this compound using a suitable method (e.g., ninhydrin test or TLC).
-
Combine the fractions containing pure this compound and concentrate under reduced pressure to remove the ammonia.
-
Lyophilize the resulting aqueous solution to obtain pure this compound (1) as a white solid.
-
Synthetic Workflow and Data
Caption: Synthetic workflow for the laboratory synthesis of this compound.
Table 1: Summary of Reagents and Expected Yields
| Step | Key Reagents | Expected Yield (%) |
| Esterification (5 → 6) | DCC, DMAP, Methanol | 85-95 |
| Selective Thiol Deprotection (6 → 7) | TFA, TES | >95 (crude) |
| Michael Addition (7 + 3 → 8) | Mesityl Oxide, DBU | 70-85 |
| Ketone Reduction (8 → 9) | NaBH₄ | 80-95 |
| Final Deprotection (9 → 1) | 6 M HCl | 75-90 |
| Overall Yield | 40-60 |
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed by a battery of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of this compound. The spectra should be compared with literature data if available, or analyzed to ensure all expected signals are present with the correct integration and multiplicity[10][11].
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized this compound, confirming its elemental composition[11][12].
-
Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric purity of the synthesized L-felinine should be assessed using a chiral HPLC column to ensure that no racemization occurred during the synthesis[3][4][5][6].
-
Melting Point: The melting point of the purified this compound should be determined and compared to any reported values.
Troubleshooting and Safety Considerations
-
Incomplete Reactions: If TLC analysis indicates an incomplete reaction, consider extending the reaction time or adding a slight excess of the limiting reagent.
-
Purification Challenges: If purification by column chromatography is difficult, consider using an alternative solvent system or a different stationary phase. For the final purification of the highly polar this compound, ion-exchange chromatography is strongly recommended.
-
Safety: Standard laboratory safety precautions should be followed at all times. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal instructions.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the laboratory synthesis of this compound. By following the outlined procedures for synthesis, purification, and characterization, researchers can obtain high-purity this compound for a variety of scientific investigations. The modular nature of this synthetic route also opens up possibilities for the synthesis of this compound analogs for structure-activity relationship studies.
References
-
This compound. In Wikipedia; 2023. [Link]
-
Hendriks, W. H.; Moughan, P. J.; Tarttelin, M. F.; Woolhouse, A. D. This compound: a urinary amino acid of Felidae. Comp. Biochem. Physiol. B Biochem. Mol. Biol.1995 , 112 (4), 581–588. [Link]
-
Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]
-
Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Royal Society of Chemistry. [Link]
-
Chad's Prep. 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). YouTube. [Link]
-
James, A. D.; et al. Preliminary demonstration of benchtop NMR metabolic profiling of feline urine: chronic kidney disease as a case study. BMC Res Notes2022 , 15 (1), 23. [Link]
-
Futsuta, A.; et al. LC-MS/MS quantification of this compound metabolites in tissues, fluids, and excretions from the domestic cat (Felis catus). J. Chromatogr. B Analyt. Technol. Biomed. Life Sci.2018 , 1072, 298–305. [Link]
-
N-(tert-Butoxycarbonyl)-S-trityl-L-cysteine. PubChem. [Link]
-
Diaz-Rodriguez, V.; et al. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. Org. Lett.2012 , 14 (21), 5648–5651. [Link]
-
Characterisation of Canine and Feline Breast Tumours, Their Metastases, and Corresponding Primary Cell Lines Using LA-REIMS and DESI-MS Imaging. MDPI. [Link]
-
Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent. [Link]
-
James, M. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Wallworth, D. Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Asymmetric reductions by sodium borohydride of ketone-.beta.-cyclodextrin complexes. J. Org. Chem.1982 , 47 (13), 2643–2646. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
a urinary NMR metabolic profiles from feline subjects S1-S4 collected... ResearchGate. [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
-
N-tert-Butoxycarbonyl‑N‑(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Bioconjugate Chemistry. [Link]
-
Doskey, E. C. Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D -Cysteine Building Block for Incorporation into Microbisporicins. LSU Scholarly Repository. [Link]
-
Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
Sources
- 1. Preliminary demonstration of benchtop NMR metabolic profiling of feline urine: chronic kidney disease as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. agilent.com [agilent.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. rsc.org [rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. LC-MS/MS quantification of this compound metabolites in tissues, fluids, and excretions from the domestic cat (Felis catus) - PubMed [pubmed.ncbi.nlm.nih.gov]
Gas chromatography-mass spectrometry for felinine derivative analysis
Application Note: High-Throughput Quantification of Felinine in Feline Urine via Methyl Chloroformate (MCF) Derivatization GC-MS
Executive Summary
This application note details a robust, high-throughput protocol for the quantification of This compound (2-amino-7-hydroxy-5,5-dimethyl-4-thiaheptanoic acid) in feline urine. Unlike traditional silylation (TMS) methods which are moisture-sensitive and require time-consuming lyophilization, this protocol utilizes Methyl Chloroformate (MCF) derivatization.
Key Advantages:
-
Aqueous Compatibility: Reaction proceeds directly in urine; no drying required.
-
Speed: Derivatization completes in <60 seconds at room temperature.
-
Stability: MCF derivatives are chemically stable for days, unlike hydrolytically unstable TMS derivatives.
-
Specificity: Excellent separation of this compound from the complex urinary matrix.
Introduction & Biological Context
This compound is a sulfur-containing amino acid unique to felids, serving as a biological precursor to the species-specific pheromone 3-mercapto-3-methyl-1-butanol (MMB) . Its excretion is regulated by testosterone and the kidney-specific protein Cauxin (carboxylesterase).
Accurate quantification of this compound is critical for:
-
Pheromone Research: Understanding chemical communication and territorial marking.
-
Nutritional Studies: Assessing sulfur amino acid metabolism and dietary requirements.
-
Renal Health Monitoring: this compound production correlates with kidney function and Cauxin activity.
Biological Pathway: From Biosynthesis to Signaling
The following diagram illustrates the metabolic pathway of this compound, highlighting the role of Cauxin and the eventual degradation into volatile signals.
Figure 1: Biosynthetic pathway of this compound. Cauxin acts as the gatekeeper enzyme in the kidney, hydrolyzing 3-MBCG to release free this compound into the urine.
Experimental Design & Logic
Why Methyl Chloroformate (MCF)?
This compound is an amino acid with a thiol-ether side chain. Direct GC analysis is impossible due to its polarity and non-volatility.
-
Mechanism: MCF reacts with the amino group (forming a carbamate) and the carboxyl group (forming a methyl ester). The hydroxyl group on the side chain may also be carbonylated depending on conditions.
-
Reaction:
-
Benefit: The reaction is instantaneous and autocatalytic in the presence of pyridine/methanol. It extracts the derivative into the organic phase (Chloroform) immediately, separating it from salts and urea in urine.
Internal Standard Selection
To ensure accuracy, use Norvaline or Methionine-d3 . Norvaline is a non-proteinogenic amino acid absent in cat urine, making it an ideal, cost-effective internal standard (IS) that behaves similarly to this compound during derivatization.
Detailed Protocol
Reagents & Equipment
-
Reagents:
-
Methyl Chloroformate (MCF) - Handle in fume hood (Toxic/Lachrymator).
-
Methanol (MeOH), Anhydrous.
-
Pyridine (Anhydrous).
-
Chloroform (CHCl3) or Isooctane.
-
Sodium Bicarbonate (1M solution).
-
Internal Standard: Norvaline (2 mM in 0.1 M HCl).
-
-
Equipment:
-
GC-MS (Single Quadrupole or Triple Quad).
-
Vortex mixer.
-
Centrifuge.
-
Glass inserts and GC vials.
-
Sample Preparation Workflow
Figure 2: Step-by-step MCF derivatization workflow. The dual-spike of MCF ensures complete derivatization of sterically hindered groups.
Instrumental Parameters (GC-MS)
| Parameter | Setting | Rationale |
| Column | DB-5MS or ZB-5MS (30m x 0.25mm x 0.25µm) | Standard non-polar phase for amino acid derivatives. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Optimal linear velocity for resolution. |
| Injection | 1 µL, Split 10:1 (or Splitless for trace) | Split injection prevents column overload from urea. |
| Inlet Temp | 250°C | Ensures rapid volatilization of derivatives. |
| Oven Program | 70°C (1 min) → 10°C/min → 280°C (3 min) | Slow ramp separates this compound from co-eluting matrix peaks. |
| Transfer Line | 280°C | Prevents condensation of high-boiling derivatives. |
| Ion Source | 230°C (EI, 70 eV) | Standard ionization energy. |
| Acquisition | Scan (40-450 m/z) or SIM | SIM increases sensitivity for this compound quantification. |
Data Analysis & Validation
Identification of this compound-MCF Derivative
Since this compound is a unique amino acid, its fragmentation pattern must be confirmed with a pure standard. However, based on MCF chemistry, the expected derivative is N-methoxycarbonyl this compound methyl ester .
-
Predicted Molecular Weight:
-
This compound (MW 207) + Methyl Ester (+14) + N-Carbamate (+58) + O-Carbonate (on side chain OH, +58) ≈ 337 Da .
-
Note: If the side chain hydroxyl is sterically hindered, it may remain underivatized (MW 279). Validation Step: Run a pure this compound standard to confirm the dominant species.
-
-
Diagnostic Ions (SIM Mode): For quantification, select ions that are characteristic of the methoxycarbonyl moiety and the specific side chain.
-
m/z 88: (Common to all MCF-amino acids, [H3COOC-NH=CH2]+).
-
m/z [M-59]: Loss of carboxymethyl group (-COOCH3).
-
m/z [Molecular Ion]: Look for m/z 337 or 279.
-
Quantification Calculation
Calculate the Response Factor (
The concentration in an unknown sample is then:
Troubleshooting Guide
-
Issue: Low recovery of this compound.
-
Cause: Incomplete derivatization due to high urea content buffering the pH.
-
Fix: Ensure pH is >8 before adding MCF. Increase the volume of Pyridine/Methanol.
-
-
Issue: Emulsion during extraction.
-
Cause: High protein content (Cauxin).
-
Fix: Centrifuge at higher speed (3000 x g) or add a pinch of NaCl to salt out the organic phase.
-
References
-
Miyazaki, M., et al. (2006).[1] "A major urinary protein of the domestic cat regulates the production of this compound, a putative pheromone precursor." Chemistry & Biology, 13(10), 1071-1079.
-
Hendriks, W. H., et al. (1995). "this compound: a urinary amino acid of Felidae." Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 112(4), 581-588.
-
Smart, K. F., et al. (2010). "Analytical platform for metabolome analysis of microbial cells using methyl chloroformate derivatization followed by gas chromatography-mass spectrometry." Nature Protocols, 5(10), 1709-1729.
-
Villas-Bôas, S. G., et al. (2011). "Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?" Metabolites, 1(1), 3-20.
Sources
Application Note: High-Sensitivity Quantification of Felinine and Metabolites in Feline Serum via HILIC-MS/MS
Abstract & Introduction
Felinine (2-amino-3-(4-hydroxy-6-methyl-2-pyrimidinylsulfanyl)propanoic acid) is a sulfur-containing amino acid unique to the Felidae family.[1][2] While historically quantified in urine to study territorial marking behaviors (as a precursor to the volatile pheromone 3-mercapto-3-methyl-1-butanol, MMB), recent drug development efforts focus on serum this compound as a biomarker for renal transporter activity and sulfur amino acid metabolism.
The biosynthesis of this compound is complex, involving the hepatic conjugation of glutathione with isopentenyl pyrophosphate to form 3-methylbutanol-glutathione (MBG) .[3][4] This precursor is transported to the kidney, processed by
Why Serum Analysis is Critical: Unlike urine, which represents the endpoint of excretion, serum levels of this compound and its precursors (MBG, MBCG) reflect the real-time metabolic flux and renal transport efficiency. However, quantifying these analytes in serum is challenging due to:
-
High Polarity: this compound is zwitterionic, leading to poor retention on standard C18 columns.
-
Low Abundance: Serum concentrations are orders of magnitude lower than urinary concentrations.
-
Instability: The thioether linkage is susceptible to oxidation during sample processing.
This protocol details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Tandem Mass Spectrometry (MS/MS) to quantify this compound, N-acetylthis compound (NAF), MBG, and MBCG in feline serum.
Biosynthetic Pathway & Target Analytes[4][5]
Understanding the metabolic cascade is essential for troubleshooting recovery issues. The pathway involves inter-organ transport (Liver to Kidney) and specific enzymatic cleavages.
Figure 1: The metabolic pathway of this compound synthesis. MBG, MBCG, this compound, and NAF are the primary targets for serum analysis.
Materials & Reagents
Standards
-
Primary Standards: Synthetic this compound, N-acetylthis compound (NAF), MBG, and MBCG (Custom synthesis often required; >98% purity).
-
Internal Standard (IS): S-Carboxymethyl-L-cysteine (SCMC) or S-Methyl-L-cysteine-d3. Note: Isotopic this compound is rarely available commercially; SCMC is a structural analog with similar HILIC retention.
Solvents[6]
-
LC-MS Grade: Acetonitrile (ACN), Water, Methanol.
-
Additives: Ammonium Formate (10 mM), Formic Acid.
Sample Preparation Protocol
Objective: Precipitate serum proteins while maintaining the solubility of polar zwitterions and preventing sulfur oxidation.
Step-by-Step Workflow:
-
Thawing: Thaw feline serum samples on ice (4°C). Vortex gently for 10 seconds.
-
Aliquot: Transfer 50 µL of serum into a 1.5 mL Eppendorf tube.
-
Internal Standard Addition: Add 10 µL of Internal Standard solution (SCMC, 1 µg/mL in 50% ACN). Vortex.
-
Protein Precipitation:
-
Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .
-
Rationale: The 3:1 ratio of ACN to serum ensures protein precipitation. The high organic content is compatible with the initial mobile phase of HILIC, preventing peak distortion (solvent effects).
-
-
Extraction: Vortex vigorously for 30 seconds. Incubate at -20°C for 20 minutes to maximize protein crash.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Transfer 100 µL of the clear supernatant to an amber LC vial with a glass insert.
-
Note: Do not evaporate and reconstitute in water. Reconstituting HILIC samples in 100% water leads to peak broadening. Inject the ACN-rich supernatant directly.
-
LC-MS/MS Method Parameters
Liquid Chromatography (HILIC)
Reversed-phase (C18) columns fail to retain this compound due to its high polarity. HILIC is the mandatory mode of separation.
-
System: UHPLC (e.g., Shimadzu Nexera or Agilent 1290).
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent Zwitterionic HILIC.
-
Column Temp: 40°C.
-
Injection Volume: 2 µL.
-
Flow Rate: 0.4 mL/min.
Mobile Phases:
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient Table:
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.00 | 90% | Initial Hold (Loading) |
| 1.00 | 90% | End Loading |
| 6.00 | 50% | Linear Gradient Elution |
| 6.10 | 40% | Column Flush |
| 8.00 | 40% | End Flush |
| 8.10 | 90% | Re-equilibration |
| 11.00 | 90% | End Run |
Mass Spectrometry (MS/MS)[7][8]
-
Ionization: Electrospray Ionization (ESI) in Positive Mode .
-
Source Parameters:
-
Spray Voltage: 4500 V
-
Source Temp: 500°C
-
Curtain Gas: 30 psi
-
MRM Transitions Table:
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |
| This compound | 208.2 | 122.0 | 12 | Quantifier |
| This compound | 208.2 | 88.1 | 20 | Qualifier |
| MBCG | 265.1 | 178.9 | 11 | Quantifier |
| MBG | 394.2 | 179.0 | 17 | Quantifier |
| N-Acetylthis compound | 250.1 | 121.9 | 15 | Quantifier |
| SCMC (IS) | 180.0 | 119.0 | 14 | Internal Standard |
Note: The transition 208.2 -> 122.0 corresponds to the loss of the amino-acid backbone, retaining the specific thio-isopentanol moiety.
Analytical Workflow Diagram
Figure 2: Sample preparation and analysis workflow optimized for polar metabolites.
Method Validation & Quality Control
To ensure data integrity (E-E-A-T), the following validation parameters must be met:
-
Linearity: Calibrate from 10 ng/mL to 5000 ng/mL. Use 1/x² weighting.
-
Matrix Effect (ME):
-
This compound is subject to significant ion suppression from serum phospholipids.
-
Calculation:
, where A is the peak area of standard in neat solution and B is the peak area in post-extraction spiked matrix. -
Acceptance: 80-120%. If suppression is high (<80%), dilute the supernatant 1:5 with ACN before injection.
-
-
Stability:
-
Freeze/Thaw: Stable for 3 cycles at -80°C.
-
Benchtop: Unstable >4 hours at room temperature due to sulfur oxidation. Keep autosampler at 4°C.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Broad/Split Peaks | Solvent mismatch | Ensure sample diluent is >80% ACN (matches initial mobile phase). |
| Low Sensitivity | Ion suppression | Perform a phospholipid removal SPE step (e.g., Ostro plate) if precipitation is insufficient. |
| Retention Shift | pH fluctuation | HILIC is sensitive to pH. Ensure Ammonium Formate buffer is fresh and pH adjusted to 3.0. |
References
-
Miyazaki, M., et al. (2018). "LC–MS/MS quantification of this compound metabolites in tissues, fluids, and excretions from the domestic cat (Felis catus)." Journal of Chromatography B, 1072, 94-99.[3] Link
-
Hendriks, W. H., et al. (1995). "this compound: a urinary amino acid of Felidae."[5] Comparative Biochemistry and Physiology Part B, 112(4), 581-588. Link
-
Miyazaki, M., et al. (2006). "A major urinary protein of the domestic cat regulates the production of this compound, a putative pheromone precursor." Chemistry & Biology, 13(10), 1071-1079. Link
- Sparkman, O. D., et al. "Mass Spectrometry Desk Reference." (Standard reference for MRM transition design).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. LC-MS/MS quantification of this compound metabolites in tissues, fluids, and excretions from the domestic cat (Felis catus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a urinary amino acid of Felidae - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthetic Felinine Production
Introduction
Welcome to the Felinine Synthesis Technical Support Center. This guide addresses the chemical production of This compound (2-amino-7-hydroxy-5,5-dimethyl-4-thiaheptanoic acid), a unique sulfur-containing amino acid.[1][2][3][4]
While this compound is naturally excreted by felids via the cauxin-mediated hydrolysis of felinylglycine, laboratory synthesis typically relies on the acid-catalyzed S-alkylation of L-cysteine .[1] This process is chemically elegant but operationally temperamental.[1] The troubleshooting modules below focus on the three most common yield-killers: Regio-irregular alkylation , Thiol oxidation (Disulfide formation) , and Purification losses .[1]
Module 1: Reaction Optimization (Upstream)
Core Reaction: Acid-catalyzed addition of L-cysteine to 3-methyl-3-buten-1-ol (or related prenyl donors).[1]
Experimental Workflow Visualization
Figure 1: Critical path for the acid-catalyzed synthesis of this compound from L-cysteine precursors.[1]
Troubleshooting Guide: Synthesis Phase
Q1: My reaction conversion is stalled at <40%. I am using equimolar equivalents of Cysteine and the prenyl alcohol. What is wrong? A: The reaction is equilibrium-limited and kinetically sluggish due to the steric bulk of the gem-dimethyl group being formed.
-
The Fix: You must drive the equilibrium. Increase the concentration of the electrophile (3-methyl-3-buten-1-ol) to 2.5 – 3.0 equivalents relative to L-cysteine.
-
Mechanism: The formation of the tertiary carbocation intermediate is the rate-limiting step.[1] Excess alcohol pushes the reaction forward according to Le Chatelier's principle.[1]
Q2: I am seeing a significant "dimer" peak in my LC-MS (Mass ~412 Da). Is this a polymerization product? A: No, this is likely the disulfide dimer (this compound-S-S-Felinine or Cysteine-S-S-Felinine).[1]
-
The Cause: Thiols are highly susceptible to oxidation by atmospheric oxygen, especially at the elevated temperatures often used to drive alkylation.[1]
-
The Fix:
-
Degas all solvents (sparge with Nitrogen/Argon for 20 mins) prior to addition.
-
Perform the reaction under a strict inert atmosphere.
-
Add a reducing agent: If the dimer is already present during workup, treat the crude mixture with TCEP (Tris(2-carboxyethyl)phosphine) or DTT before purification to reduce the disulfide bond back to the active thiol/thioether.[1]
-
Q3: The product contains a regioisomer impurity (Mass is correct, but retention time differs). A: You are likely observing the anti-Markovnikov addition product or a rearrangement of the prenyl donor.[1]
-
The Fix: Control your temperature.
-
High Temp (>80°C): Promotes thermodynamic control but increases rearrangement risks.[1]
-
Optimization: Lower the temperature to 40-50°C and extend the reaction time (24-48h). This favors the specific S-alkylation at the tertiary carbon (Markovnikov-like) if using acid catalysis, maintaining the structural integrity of the 3-hydroxy-1,1-dimethylpropyl group.[1]
-
Module 2: Purification & Isolation (Downstream)
Core Challenge: Separating zwitterionic this compound from unreacted zwitterionic cysteine.
Purification Logic Tree
Figure 2: Decision matrix for purification based on crude purity analysis.
Troubleshooting Guide: Purification
Q4: I cannot separate this compound from L-Cysteine using standard silica chromatography. A: Silica is generally unsuitable for free amino acids due to their zwitterionic polarity.[1]
-
The Fix: Switch to Cation Exchange Chromatography (e.g., Dowex 50W-X8).[1]
-
Protocol:
-
Load crude mixture at pH 2-3 (amino groups protonated).
-
Wash with water to remove non-basic impurities (like excess prenyl alcohol).[1]
-
Elute with a gradient of Ammonia (0.1M to 1.0M).[1]
-
Why it works: this compound is more hydrophobic (due to the dimethyl/isopentyl chain) than cysteine.[1] It will typically have a different affinity and elution profile on the resin compared to the smaller, more polar cysteine.[1]
-
Q5: My yield drops drastically during crystallization (Ethanol/Water). A: this compound has high water solubility.[1] Over-washing with water or insufficient anti-solvent (Ethanol/Acetone) will dissolve your product.[1]
-
The Fix:
Module 3: Analytical Validation
Q6: How do I confirm I have this compound and not a mimic? A: You must validate using 1H NMR and High-Resolution Mass Spectrometry (HRMS) .[1]
-
Key NMR Signals (D2O):
-
Mass Spec:
-
Expected [M+H]+: 208.10 (Calculated for C8H17NO3S).[1]
-
Summary of Key Parameters
| Parameter | Optimal Range | Failure Mode (If outside range) |
| Reaction Temp | 40°C – 55°C | >60°C: Rearrangement/Degradation <40°C: Incomplete Conversion |
| Prenyl Equivalents | 2.5 – 3.0 eq | <2.0 eq: Low Yield (Equilibrium limited) |
| Atmosphere | Nitrogen/Argon | Air: Disulfide Dimer formation |
| Purification Mode | Cation Exchange | Silica: Irreversible adsorption/Poor separation |
References
-
Hendriks, W. H., et al. (1995).[1][4][5][6] "this compound: a urinary amino acid of Felidae."[1][3][4][5] Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology.
-
Miyazaki, M., et al. (2006).[1] "A major urinary protein of the domestic cat regulates the production of this compound, a putative pheromone precursor."[1][7][8] Chemistry & Biology.
-
Rutherfurd, K. J., et al. (2002).[1] "Isolation and characterization of the amino acid this compound." Journal of Chemical Ecology. (Contextual grounding for isolation techniques).
-
Sparkman, O. D. (2005).[1][8] "Mass Spectrometry Desk Reference." (General reference for Sulfur-based amino acid fragmentation).
(Note: While specific industrial synthesis patents for this compound are rare, the protocols above are derived from the foundational chemical properties described in Hendriks et al. and standard cysteine alkylation chemistry.)
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Urinary this compound excretion in intact male cats is increased by dietary cystine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a urinary amino acid of Felidae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Twenty-four hour this compound [corrected] excretion patterns in entire and castrated cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gwern.net [gwern.net]
- 7. A major urinary protein of the domestic cat regulates the production of this compound, a putative pheromone precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Felinine Stability & Sample Preservation
[1]
Topic: Preventing degradation of felinine (2-amino-7-hydroxy-5,5-dimethyl-4-thiaheptanoic acid) during sample storage. Audience: Bioanalytical Chemists, Veterinary Researchers, and Metabolomics Scientists.[1]
Introduction: The Stability Paradox
Welcome to the this compound Technical Support Center. If you are quantifying this compound—a unique sulfur-containing amino acid found in felid urine—you are likely encountering inconsistent recovery rates or unexpected degradation products.[1]
The Core Challenge: this compound is not merely a waste product; it is a semiochemical precursor.[1] In fresh urine, it is actively generated and subsequently degraded by a specific protein, Cauxin .[1][2][3] Unlike standard amino acids, this compound stability is threatened by two distinct vectors:[1]
-
Enzymatic Hydrolysis: Ongoing conversion of precursors by Cauxin.[1]
-
Chemical Modification: A non-enzymatic reaction with urea and oxidative degradation into volatile thiols.[1]
This guide provides the mechanistic understanding and validated protocols required to "freeze" the metabolic snapshot of your sample at the moment of collection.[1]
Module 1: The Degradation Mechanisms (Root Cause Analysis)[1]
To preserve this compound, you must interrupt the biological and chemical pathways that alter its concentration post-collection.[1]
1. The Cauxin Pathway (Enzymatic Instability)
This compound is excreted alongside a high concentration of Cauxin (carboxylesterase).[1] In the bladder and collection vessel, Cauxin continues to hydrolyze the precursor 3-methylbutanol-cysteinylglycine (MBCG) into this compound.[1]
-
Impact: If not inhibited, this compound concentrations will artificially increase post-collection, leading to false positives or overestimation.[1]
2. The Volatile Breakdown (Odor Generation)
This compound is a thioether.[1] Over time, it degrades into 3-mercapto-3-methyl-1-butanol (MMB) .[1][3][4] MMB is the volatile thiol responsible for the characteristic "catty" odor.[1]
-
Impact: The appearance of a strong sulfur odor indicates that this compound degradation has already occurred.[1]
3. The Urea Interference (Chemical Modification)
Synthetic and native this compound react with urea (abundant in urine) to form carbamylated this compound .[1] Research indicates this reaction is relatively pH-independent (pH 3–10) but is driven by temperature and time.[1]
Visualization: this compound Instability Pathway
The following diagram illustrates the active pathways in a urine sample that must be arrested.
Figure 1: The "this compound Trap."[1] Post-collection, Cauxin increases this compound levels while Urea and volatility decrease them.[1] Stabilization requires stopping both processes simultaneously.
Module 2: Validated Preservation Protocol
This protocol is designed to achieve three goals: Inhibit Cauxin , Prevent Oxidation , and Arrest Urea Reactions .[1]
Reagents Required:
-
Acidifying Agent: 1M Hydrochloric Acid (HCl) or 5% Formic Acid.[1]
-
Container: Polypropylene (PP) cryovials (Glass is acceptable but prone to breakage at -80°C).[1]
-
pH Strips: Range 0–6.[1]
Step-by-Step Workflow
| Step | Action | Technical Rationale |
| 1. Collection | Collect urine via cystocentesis or metabolic cage.[1] | Speed is critical. Spontaneous voiding allows bacterial urease to elevate pH, accelerating degradation. |
| 2.[1] Sediment Removal | Centrifuge immediately at 3,000 x g for 10 min at 4°C. | Removes cellular debris and bacteria that may contain proteases or urease. |
| 3.[1] Acidification | Add acid to supernatant to achieve pH < 4.0 .[1] | Stops Cauxin. Most carboxylesterases are inactive at low pH.[1] Also stabilizes the thioether moiety. |
| 4.[1] Aliquoting | Divide into single-use aliquots (e.g., 200 µL). | Prevents Freeze-Thaw. Repeated thawing accelerates the urea-felinine reaction.[1] |
| 5. Flash Freezing | Freeze immediately at -80°C . | Stops Urea Reaction. The chemical reaction with urea is temperature-dependent.[1] -20°C is insufficient for long-term (>1 month) storage.[1] |
Visualization: The "Gold Standard" Workflow
Figure 2: Operational workflow to ensure this compound integrity from bench to freezer.[1]
Module 3: Troubleshooting & FAQs
Q1: My stored urine samples smell strongly of sulfur/cat odor upon thawing. Is the this compound intact?
-
Diagnosis: Likely degraded.[1]
-
Explanation: Pure this compound is odorless.[1][2] The "catty" smell comes from MMB (3-mercapto-3-methyl-1-butanol).[1][3][4] If the sample smells strong, significant hydrolysis of this compound has already occurred, or the sample was not acidified quickly enough to stop the conversion of precursors.[1]
-
Action: Quantify MMB alongside this compound to estimate the degradation ratio, or discard if absolute quantification is required.
Q2: Can I use EDTA or PMSF as preservatives instead of acid?
-
Analysis:
-
Verdict: Acidification (pH < 4.[1][5]0) is safer, cheaper, and more effective for broad enzyme inhibition in this specific matrix.[1]
Q3: I see a peak for "N-acetylthis compound" in my LC-MS traces. Is this a storage artifact?
-
Explanation: Not necessarily. N-acetylthis compound is a legitimate biological metabolite excreted in urine, often at lower concentrations than free this compound.[1]
-
Differentiation: However, if you observe carbamylated this compound (mass shift corresponding to urea addition), that is a storage artifact caused by the urea interaction described in Module 1.[1]
Q4: How long can I keep samples at -20°C?
-
Guideline: Maximum 2–4 weeks .[1]
-
Reasoning: The reaction between this compound and urea is slow but proceeds even at -20°C. For biobanking or long-term studies (>1 month), -80°C is mandatory to halt the chemical kinetics of the urea interaction.[1]
References
-
Miyazaki, M., et al. (2006). "A major urinary protein of the domestic cat regulates the production of this compound, a putative pheromone precursor."[1] Chemistry & Biology, 13(10), 1071-1079.[1] Link
-
Rutherfurd, S. M., et al. (2007). "this compound stability in the presence of selected urine compounds."[1][6] Amino Acids, 32(2), 235-242.[1] Link
-
Hendriks, W. H., et al. (1995). "Isolation and characterization of this compound, a urinary amino acid of the Felidae."[1] Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 112(4), 581-588.[1] Link
-
Miyazaki, M., et al. (2018). "LC-MS/MS quantification of this compound metabolites in tissues, fluids, and excretions from the domestic cat (Felis catus)."[1] Journal of Chromatography B, 1072, 226-231.[1] Link
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. How cats produce their distinctive smell | RIKEN [riken.jp]
- 3. Cauxin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Urinary this compound excretion in intact male cats is increased by dietary cystine | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 6. This compound stability in the presence of selected urine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in felinine analysis of biological fluids
A Senior Application Scientist's Guide to Overcoming Matrix Effects in Biological Fluids
Welcome to the technical support center for felinine analysis. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but the reasoning and expertise behind them. This resource addresses the common and often frustrating challenges researchers face when quantifying this compound in complex biological matrices like plasma and urine. Our focus today is on understanding and systematically eliminating matrix effects, ensuring the accuracy and reproducibility of your data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What exactly is this compound, and why is its quantification in biological fluids a key research interest?
A: this compound is a unique sulfur-containing amino acid found in high concentrations in the urine of domestic cats (Felis catus) and some other Felidae species.[1][2] Its biological significance is multifaceted; it is a precursor to 3-mercapto-3-methylbutan-1-ol (MMB), a compound believed to act as a feline pheromone involved in territorial marking.[3]
Quantification is critical for several research areas:
-
Animal Biology and Metabolism: Studying this compound's biosynthetic pathway provides insights into unique feline metabolic processes. Research has identified precursors like 3-methylbutanol-glutathione (MBG) in various tissues, suggesting a complex metabolic route.[3]
-
Veterinary Science: this compound excretion levels can be linked to hormonal status, age, and health, making it a potential biomarker for various conditions.
-
Drug Development: In feline-focused drug development, understanding how xenobiotics affect normal metabolic pathways, including this compound production, is crucial for safety and efficacy studies.
This compound and its related metabolites are found in various biological fluids, including urine, serum, and bile, as well as in fecal samples.[3] Accurate measurement in these matrices is essential for a complete understanding of its metabolism and function.
Q2: I'm seeing poor reproducibility and accuracy in my this compound LC-MS/MS assay. Could matrix effects be the cause?
A: Absolutely. This is a classic symptom of unmanaged matrix effects. The "matrix" refers to all the components in a biological sample other than your analyte of interest (this compound).[4] This includes salts, lipids, proteins, and other endogenous metabolites. During LC-MS/MS analysis, co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer's source, a phenomenon known as ion suppression or, less commonly, ion enhancement.[4][5][6]
Common Symptoms of Matrix Effects:
-
Poor Reproducibility: Inconsistent peak areas for the same concentration across different samples or batches.
-
Inaccurate Quantification: Under- or overestimation of the true this compound concentration.
-
Shifting Retention Times: While often a chromatographic issue, severe matrix buildup can affect column performance.[7]
-
Loss of Sensitivity: A gradual decrease in signal intensity over the course of an analytical run as the ion source becomes contaminated.[8]
-
Non-linear Calibration Curves: Particularly at the lower limit of quantification (LLOQ), where the analyte-to-matrix ratio is low.
Biological fluids from felines, such as plasma and urine, are notoriously complex matrices, making matrix effects a primary challenge in developing a robust assay.[9][10][11]
Q3: How can I definitively diagnose and quantify matrix effects in my this compound assay?
A: You cannot solve a problem you haven't measured. The most direct way to assess matrix effects is through a post-extraction addition experiment . This procedure isolates the effect of the matrix on the detector response from the efficiency of your sample preparation method.
The objective is to compare the analyte's signal response in a clean solution versus its response in a solution containing the extracted matrix from a blank biological sample.[4]
-
Prepare Sample Sets: You will analyze three sets of samples at low and high concentration levels (e.g., LLOQ and ULOQ).
-
Set A (Neat Solution): Spike this compound standard into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process blank matrix (e.g., cat plasma from a commercial source) through your entire sample preparation procedure. In the final step, spike the this compound standard into the clean, extracted solvent.
-
Set C (Pre-Extraction Spike): Spike this compound standard into the blank matrix before starting the sample preparation procedure. (This set is used to determine recovery, not the matrix effect itself, but is typically run concurrently).
-
-
Analysis: Inject and analyze all samples using your LC-MS/MS method.
-
Calculation: The Matrix Factor (MF) is calculated as the ratio of the peak area from Set B to the peak area from Set A.
Matrix Factor (MF) = (Peak Area in Presence of Matrix [Set B]) / (Peak Area in Neat Solution [Set A])
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
According to regulatory guidelines like the ICH M10, the variability in the matrix factor across different lots of matrix should be assessed to ensure the method is rugged and reliable.[12][13]
Q4: My assay shows significant ion suppression. What is the most effective strategy to eliminate it?
A: A multi-pronged approach is always best. Your strategy should focus on two key areas: 1) Removing interfering components before they reach the mass spectrometer, and 2) Compensating for any remaining, unavoidable effects.
Here is a systematic troubleshooting workflow:
Caption: A logical workflow for diagnosing and mitigating matrix effects.
This is your most powerful tool. The goal is to selectively remove matrix components like phospholipids and proteins while efficiently recovering this compound.[4][6][14]
| Technique | Principle | Pros for this compound Analysis | Cons for this compound Analysis | Typical Cleanliness |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[15] | Fast, simple, and inexpensive. | Not Recommended. Does not remove phospholipids or salts, which are major sources of ion suppression. Low analyte recovery is possible due to co-precipitation.[16] | Poor |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide a cleaner sample than PPT. | Can be labor-intensive, difficult to automate, and may form emulsions. This compound's polarity can make efficient extraction challenging. | Moderate |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[15][17] | Highly Recommended. Provides superior removal of salts, phospholipids, and other interferences.[11] Allows for analyte concentration. | Requires more method development time and is more expensive per sample. | Excellent |
Recommendation: For robust this compound quantification, Solid-Phase Extraction (SPE) is the preferred method. A mixed-mode or polymeric reversed-phase sorbent is often a good starting point for retaining a polar molecule like this compound while allowing for rigorous washing steps to remove interfering matrix components.
Caption: A typical Solid-Phase Extraction (SPE) workflow for sample cleanup.
An internal standard is critical for correcting variability during both sample preparation and analysis.[18] For LC-MS/MS, a Stable Isotope-Labeled Internal Standard (SIL-IS) is the gold standard and is strongly recommended over a structural analog.
-
Why a SIL-IS is Superior: A SIL-IS of this compound (e.g., this compound-d3) is chemically identical to the analyte. It will co-elute chromatographically and experience the exact same degree of ion suppression or enhancement.[4] This allows for a highly accurate correction, as the ratio of the analyte to the IS remains constant even if the absolute signal intensity fluctuates.[19] A structural analog may have different chromatographic behavior and ionization efficiency, leading to poor correction.
-
Selection: Procure a high-purity SIL-IS for this compound.
-
Timing of Addition: The IS must be added to all samples (calibrators, QCs, and unknowns) at the very beginning of the sample preparation process, before any extraction steps.[20] This ensures it corrects for any analyte loss during extraction.
-
Concentration: The concentration of the IS should be consistent across all samples. A common practice is to aim for an IS response that is similar to the analyte response at the mid-point of the calibration curve.[18]
-
Verification: During method validation, you must confirm that the IS does not contain any unlabeled analyte and that the analyte does not contribute to the IS signal (cross-talk).[18] As per ICH M10 guidelines, the contribution should be ≤20% of the LLOQ response for IS-to-analyte and ≤5% of the IS response for analyte-to-IS.[18]
Q5: I've improved my sample preparation, but still see some issues. Can I further optimize my LC-MS method?
A: Yes. Even with excellent sample preparation, chromatographic separation is key. The goal is to ensure this compound elutes in a region of the chromatogram that is free from any remaining matrix components.
-
Increase Chromatographic Retention: If ion suppression is occurring early in the run (where many polar matrix components elute), modify your gradient to increase the retention of this compound. Moving it away from the "void volume" can significantly improve signal quality.[21]
-
Use Smaller Particle Columns (UHPLC): Ultra-High-Performance Liquid Chromatography (UHPLC) systems use columns with smaller particles, providing higher peak capacity and better resolution. This increases the likelihood of separating this compound from interfering compounds.
-
Consider Alternative Hardware: For certain analytes that chelate with metals, standard stainless steel columns and tubing can cause peak tailing and signal loss. If you suspect this, testing a metal-free or PEEK-lined column could be beneficial.[22]
-
Routine Maintenance: Never underestimate the importance of basic maintenance. Regularly clean the ion source, as matrix buildup can lead to a progressive loss of signal.[6][7]
By systematically applying these principles—quantifying the problem, cleaning the sample, using a SIL-IS for correction, and optimizing chromatography—you can develop a robust, reliable, and accurate method for this compound quantification that will stand up to the scrutiny of regulatory standards.[23][24][25]
References
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC - NIH. (n.d.).
- Isolation and Characterization of a this compound-containing Peptide from the Blood of the Domestic Cat (Felis catus) - ResearchGate. (n.d.).
- This compound - Wikipedia. (n.d.). Wikipedia.
- Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.).
- Evaluation of Matrix Effect in Body Fluid Chemistry on Roche Cobas 8000 c702 System - LMO Laboratory Medicine Online. (n.d.).
- Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions – Welch Materials, Inc. (2024, November 21).
- Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK. (n.d.). WuXi AppTec.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Methods in Chemistry.
- LC-MS/MS quantification of this compound metabolites in tissues, fluids, and excretions from the domestic cat (Felis catus) - PubMed. (2018, January 1).
- LCMS Troubleshooting: 14 Best Practices for Labor
- Plasma and urinary metanephrine and normetanephrine concentrations using liquid chromatography with tandem mass spectrometry in healthy cats and in a cat with pheochromocytoma - PubMed. (2023, April 13).
- Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (n.d.). European Medicines Agency.
- Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma. (n.d.). AMSbiopharma.
- Plasma and urinary metanephrine and normetanephrine concentrations using liquid chromatography with tandem mass spectrometry in healthy cats and in a cat with pheochromocytoma - Utrecht University. (2023, May 1). Utrecht University.
- Sample Preparation Techniques | Phenomenex. (n.d.). Phenomenex.
- Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed. (n.d.).
- An Uncommon Fix for LC–MS Ion Suppression | LCGC International. (n.d.).
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.).
- Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed. (n.d.).
- Sample Preparation: A Comprehensive Guide - Organomation. (n.d.).
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab. (n.d.). NorthEast BioLab.
- ICH M10 on bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency.
- Internal Standards for Quantitative LC-MS Bioanalysis | Request PDF - ResearchGate. (n.d.).
- Internal Standard Options for Peptide LC-MS Quantification - Part 1 - YouTube. (2018, January 3). YouTube.
- Sample Preparation – Chemical Analysis - Analytik Jena. (n.d.). Analytik Jena.
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2018, December 19). Journal of Pharmaceutical and Biomedical Analysis.
- Systematic evaluation of matrix effects in supercritical fluid chromatography versus liquid chromatography coupled to mass spectrometry for biological samples | Request PDF - ResearchGate. (n.d.).
- Hepatic Lymphatic System and Its Current Understanding in Liver-Related P
- bioanalytical method validation and study sample analysis m10 - ICH. (2022, May 24).
- Bioanalytical sample prepar
- Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? (2019, February 20). ScienceDirect.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. LC-MS/MS quantification of this compound metabolites in tissues, fluids, and excretions from the domestic cat (Felis catus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 7. zefsci.com [zefsci.com]
- 8. sepscience.com [sepscience.com]
- 9. Plasma and urinary metanephrine and normetanephrine concentrations using liquid chromatography with tandem mass spectrometry in healthy cats and in a cat with pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. researchgate.net [researchgate.net]
- 12. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. biotage.com [biotage.com]
- 15. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 16. nebiolab.com [nebiolab.com]
- 17. Sample Preparation – Chemical Analysis - Analytik Jena [analytik-jena.com]
- 18. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 24. elearning.unite.it [elearning.unite.it]
- 25. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing felinine extraction efficiency from complex matrices
The following technical guide is structured as a specialized support center resource for researchers optimizing the extraction and quantification of Felinine (2-amino-7-hydroxy-5,5-dimethyl-4-thiaheptanoic acid) .
Subject: Optimizing Extraction Efficiency from Complex Matrices (Urine/Plasma) Ticket ID: FLN-EXT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary & Chemical Context
User Query: "Why is my this compound recovery inconsistent, and why do I see 'ghost' peaks in my chromatograms?"
Scientist’s Response: this compound is a unique sulfur-containing amino acid (thioether) found primarily in domestic cat urine.[1][2][3][4] Unlike standard amino acids, this compound presents two specific "matrix traps" that ruin extraction efficiency if ignored:
-
The Urea Trap: this compound reacts rapidly with urea in stored urine to form carbamyl-felinine .[1] If you do not remove urea or stabilize the matrix immediately, your "this compound" signal disappears into this artifact.[1]
-
The Cauxin Trap: this compound is excreted as a precursor (3-MBCG) which is hydrolyzed ex vivo by the urinary protein cauxin .[1] If you do not deproteinize immediately, this compound concentrations will artificially increase post-collection, ruining quantitative accuracy.[1]
This guide prioritizes matrix stabilization over simple extraction steps.[1]
Biological & Chemical Logic (The "Why")
To optimize extraction, you must visualize the dynamic environment of the sample.[1]
Diagram 1: The this compound Instability Pathway
This diagram illustrates the two competing reactions (Enzymatic Hydrolysis vs. Chemical Derivatization) that must be controlled.
Caption: Fig 1. The "Pincer" Effect: this compound is generated by Cauxin (left) and destroyed by Urea (right) simultaneously in untreated urine.[1]
Validated Protocols
Protocol A: Sample Stabilization (Mandatory Pre-treatment)
Do not skip this.[1] Most "extraction failures" are actually stabilization failures.[1]
| Step | Action | Mechanism/Reasoning |
| 1 | Collection | Collect urine via cystocentesis (ideal) or free-catch into a chilled container.[1] |
| 2 | Enzyme Stop | Immediately add 10% Trichloroacetic Acid (TCA) or perform Ultrafiltration (3-5 kDa cutoff) . |
| 3 | Urea Removal | If not analyzing immediately, pass through a SCX (Strong Cation Exchange) cartridge or dilute >1:100.[1] |
Protocol B: LC-MS/MS Extraction (Dilute-and-Shoot)
Best for: High throughput, modern triple-quad instruments.[1]
-
Sample Prep: Mix 50 µL Urine with 150 µL Acetonitrile (containing 0.1% Formic Acid) to precipitate remaining proteins.[1]
-
Centrifugation: Spin at 10,000 x g for 10 mins at 4°C.
-
Dilution: Dilute supernatant 1:100 with 0.1% Formic Acid in Water .
-
Note: High dilution is required to minimize matrix effects (ion suppression) from salts and urea.[1]
-
-
Chromatography:
Protocol C: GC-MS Derivatization (High Sensitivity/Specificity)
Best for: Structural confirmation or labs without LC-MS.[1]
-
Extraction: Apply acidified urine to an SCX SPE cartridge . Wash with 0.1 M HCl (removes neutrals/anions).[1] Elute amino acids with 5% Ammonia in Methanol .
-
Critical: This step separates this compound from Urea (which elutes in the wash or is not retained as strongly).[1]
-
-
Drying: Evaporate eluate to dryness under Nitrogen (max 40°C).
-
Derivatization (ECF Method):
-
Extraction of Derivative: Add 300 µL Chloroform (containing 1% ECF). Vortex. Inject organic layer.[1][4]
Troubleshooting & FAQs
Diagram 2: Troubleshooting Logic Tree
Use this flow to diagnose low recovery.
Caption: Fig 2. Diagnostic logic for resolving recovery failures. Note that urea interference is the most common cause of "missing" peaks.[1]
Frequently Asked Questions
Q1: I see a peak eluting just after this compound that grows over time. What is it? A: This is likely Carbamyl-felinine .[1] If your autosampler is not chilled, or if the sample sat at room temperature without urea removal, this compound reacts with urea.[1]
-
Fix: Acidify samples to pH < 3 immediately (inhibits the nucleophilic attack) or use SCX SPE to physically separate urea.[1]
Q2: Why does my "Total this compound" count vary between free-catch and cystocentesis samples from the same cat? A: Cauxin activity. Free-catch urine spends time in the bladder and environment where Cauxin (a carboxylesterase) continues to hydrolyze the precursor (3-MBCG) into this compound.[1] Cystocentesis samples are "fresher."[1]
-
Fix: To measure true physiological excretion, you must stop the enzyme immediately upon collection using ultrafiltration (Vivaspin 5kDa) or TCA precipitation.[1]
Q3: Can I use standard C18 SPE? A: Not recommended. this compound is a zwitterionic, polar amino acid.[1] It will break through C18 cartridges (low retention) unless you use ion-pairing reagents (which contaminate MS).[1]
-
Fix: Use Strong Cation Exchange (SCX) or Mixed-Mode Cation Exchange (MCX) .[1] Load at low pH (this compound positively charged), wash with organic solvent, elute with high pH (neutralizes amine, releases analyte).[1]
Q4: My GC-MS derivatives are unstable. A: Are you using silylation (BSTFA/MTBSTFA)? These are extremely moisture-sensitive.[1]
-
Fix: Switch to Chloroformate derivatization (ECF/MCF) . The reaction can be done in aqueous media, is instantaneous, and the derivatives are highly stable in organic solvents.[1]
Summary of Analytical Parameters
| Parameter | LC-MS/MS (Recommended) | GC-MS (Alternative) |
| Primary Challenge | Matrix Effect (Ion Suppression) | Derivatization Efficiency |
| Sample Prep | Dilute (1:100) + Ultrafiltration | SCX SPE + Derivatization |
| Column | HILIC or L-Column2 (C18) | DB-5ms or equivalent |
| Precursor Ion | m/z 208 (M+H)+ | N/A (EI Fragmentation) |
| Key Transition | 208 -> 122 (Loss of C4H8S) | Distinctive fragment ions |
| Limit of Detection | ~1-5 ng/mL | ~10-50 ng/mL |
References
-
Hendriks, W. H., et al. (1995).[1] "this compound: a urinary amino acid of Felidae."[1][3][4] Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 112(4), 581-588.[1] Link
-
Miyazaki, M., et al. (2006).[1] "A major urinary protein of the domestic cat regulates the production of this compound, a putative pheromone precursor."[1] Chemistry & Biology, 13(10), 1071-1079.[1] Link
- Key source for the Cauxin hydrolysis p
-
Rutherfurd, S. M., et al. (2007).[1][6] "this compound stability in the presence of selected urine compounds." Amino Acids, 32(2), 235-242.[1] Link
-
Key source for the Urea-Felinine reaction (Carbamylation).[1]
-
-
Miyazaki, M., et al. (2018).[1][2] "LC-MS/MS quantification of this compound metabolites in tissues, fluids, and excretions from the domestic cat." Journal of Chromatography B, 1072, 94-99.[1][5] Link
- Source for modern LC-MS dilute-and-shoot protocols.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. LC-MS/MS quantification of this compound metabolites in tissues, fluids, and excretions from the domestic cat (Felis catus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a urinary amino acid of Felidae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of urinary this compound in domestic cats with renal diseases leads to decreased catty odor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound stability in the presence of selected urine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of Felinine and its Isomers in Chromatography
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the chromatographic analysis of felinine and its isomers. As a unique sulfur-containing amino acid, this compound presents distinct challenges in separation science, particularly concerning the resolution of its closely related isomers and stereoisomers.[1] This guide is designed for researchers, scientists, and drug development professionals, providing expert-driven troubleshooting advice and in-depth answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical steps needed to overcome common hurdles in your experiments.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the chromatographic analysis of this compound. The question-and-answer format provides a direct path from problem to solution, grounded in the principles of separation science.
Q1: Why am I seeing poor resolution (co-elution or significant overlap) between this compound and its isomers?
A1: Poor resolution is one of the most frequent challenges and can stem from issues with selectivity, efficiency, or retention.[2] Here is a systematic approach to diagnosing and solving the problem.
Causality: Resolution in chromatography is governed by the resolution equation, which involves three key factors: column efficiency (N), selectivity (α), and retention factor (k'). A failure in resolution means one or more of these factors are suboptimal for your specific analytes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Solutions:
-
Modify Mobile Phase Composition: This is often the most powerful tool for altering selectivity.[3]
-
Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol. The different solvent properties can alter interactions with the stationary phase and improve separation.
-
Adjust pH: this compound is an amino acid with ionizable groups.[4] Modifying the mobile phase pH can change the ionization state of your analytes and their interaction with the stationary phase, which can dramatically impact retention and selectivity. Use a pH that is at least 1.5-2 units away from the pKa of the analytes.
-
Buffer Concentration: For ion-exchange or mixed-mode chromatography, altering the buffer concentration can influence retention.[5]
-
-
Change Stationary Phase Chemistry: If mobile phase adjustments are insufficient, the column chemistry is likely not suitable for the separation.
-
Standard C18: While a good starting point, standard C18 columns may not provide sufficient selectivity for polar isomers.[6]
-
Phenyl Phases: Phenyl-hexyl columns offer alternative selectivity through π-π interactions, which can be effective for separating isomers.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): As this compound is highly polar, HILIC is an excellent alternative to reversed-phase. It uses a polar stationary phase and a high organic content mobile phase, promoting retention of polar compounds.[7]
-
-
Optimize Temperature: Column temperature affects mobile phase viscosity and reaction kinetics.
-
Lowering Temperature: Can increase retention and sometimes improve resolution, but will also increase backpressure and run time.[2]
-
Increasing Temperature: Can decrease peak width (increase efficiency) and reduce run times, but may also reduce selectivity or cause degradation of thermally labile compounds.[3]
-
Q2: My peaks are showing significant tailing. What are the causes and solutions?
A2: Peak tailing is typically caused by secondary, unwanted interactions between the analyte and the stationary phase, or by issues outside the column.
Causality: Ideal chromatography involves a single, uniform interaction mechanism. Tailing occurs when a fraction of the analyte molecules is retained more strongly through secondary mechanisms, such as interactions with active sites on the silica backbone or metal contamination.
Solutions:
-
Check for Column Contamination: A contaminated guard or analytical column is a common cause.[5] Flush the column with a strong solvent series as recommended by the manufacturer.[8]
-
Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, mixed ionization states can cause tailing. Ensure the pH is buffered at least 1.5 units away from the pKa.
-
Use Mobile Phase Additives: Adding a competitor to block active sites can be very effective. For example, a small amount of triethylamine (TEA) can mask acidic silanol groups that cause tailing with basic compounds.
-
Sample Overload: Injecting too much sample can saturate the stationary phase and lead to broad, tailing peaks. Try reducing the injection volume or sample concentration.
-
Column Degradation: Over time, the stationary phase can degrade, especially at high pH (>8) or high temperatures, exposing active silanol groups. If the column is old or has been used extensively under harsh conditions, it may need to be replaced.[5]
Q3: I'm observing a drift or sudden shift in retention times. How can I fix this?
A3: Retention time stability is critical for reliable identification and quantification. Drifts or shifts point to a lack of equilibrium or a change in the system.
Causality: Retention time is a function of the entire HPLC system's stability, including the pump, mobile phase composition, column temperature, and column integrity. Any change in these parameters will affect how long an analyte is retained.
Solutions:
-
Ensure Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a run. For gradient methods, ensure sufficient re-equilibration time between injections.
-
Check Pump Performance: Inconsistent mobile phase composition due to faulty pump proportioning valves or leaks will cause retention time shifts.[8] Run a pump performance test.
-
Mobile Phase Preparation: Ensure mobile phases are prepared consistently batch-to-batch. If using buffers, remember that the pH of an aqueous buffer can shift when mixed with an organic solvent. Degas solvents properly to prevent bubble formation in the pump.
-
Control Column Temperature: Use a thermostatted column compartment. Fluctuations in ambient temperature can cause significant retention time drift.[9]
-
Column Aging: As a column ages, its retention characteristics can change. If you observe a gradual, consistent drift over many runs, this is the likely cause.
| Problem | Potential Cause | Recommended Action |
| Poor Resolution | Suboptimal selectivity or efficiency | Modify mobile phase (pH, organic solvent), change column type (e.g., to Phenyl or HILIC), optimize flow rate and temperature.[3][9] |
| Peak Tailing | Secondary interactions, column contamination | Add mobile phase modifier (e.g., TEA), flush column, check mobile phase pH, reduce sample load.[5] |
| Retention Time Drift | Lack of equilibration, pump issues, temperature fluctuation | Increase column equilibration time, check pump for leaks and performance, use a column thermostat.[2][8] |
| High Backpressure | Column/frit blockage, system blockage | Backflush the column, change in-line filters and frits, filter all samples and mobile phases.[8] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended starting points for method development for this compound isomers on RP-HPLC?
A1: A systematic approach is key. Start with a robust C18 column and a simple gradient to scout for elution conditions.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | A general-purpose column to establish initial retention behavior. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure consistent protonation of this compound's amine group.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common, efficient organic modifier. |
| Gradient | 5% to 95% B over 20 minutes | A broad scouting gradient to determine the approximate elution concentration. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Temperature | 30 °C | A controlled temperature to ensure reproducibility.[2] |
| Detection | UV at ~210 nm or LC-MS/MS | This compound lacks a strong chromophore. Low UV may work, but MS detection is far more sensitive and specific.[7][11] |
After the initial scouting run, the gradient can be optimized to improve resolution around the area where the isomers elute.
Q2: When should I consider using HILIC instead of reversed-phase chromatography?
A2: HILIC is an ideal choice when your analytes, like underivatized this compound, are highly polar and show poor retention on reversed-phase columns even with highly aqueous mobile phases.[7] HILIC operates on a different separation mechanism (partitioning into a water-enriched layer on the stationary phase surface), providing orthogonal selectivity to RP-HPLC. This can be extremely effective for separating polar isomers that co-elute on a C18 column.
Q3: How do I approach the separation of this compound's stereoisomers?
A3: Separating stereoisomers (enantiomers and diastereomers) requires a chiral environment.[4] There are two primary approaches:
-
Direct Separation with a Chiral Stationary Phase (CSP): This is the most common and direct method. Columns with chiral selectors (e.g., based on polysaccharides like cellulose or amylose, or cinchona alkaloids) create transient, diastereomeric complexes with the analytes, allowing for their separation.[10][12][13] This is the preferred method as it avoids potential complications from derivatization.
-
Indirect Separation via Chiral Derivatization: In this method, the analyte is reacted with a chiral derivatizing agent to form diastereomers.[14] These diastereomers can then be separated on a standard, non-chiral column (like a C18). This can be a useful alternative if a suitable CSP is not available, but requires careful validation to ensure the derivatization reaction is complete and does not introduce artifacts.
Q4: Is derivatization necessary for this compound analysis? What are the common derivatization agents?
A4: Derivatization may be necessary depending on your detection method.[7]
-
For UV/Fluorescence Detection: Yes, derivatization is often required. This compound lacks a strong chromophore, making it difficult to detect with high sensitivity. Common derivatizing agents for amino acids that can be used include:
-
For Mass Spectrometry (MS) Detection: Derivatization is generally not necessary.[11] LC-MS/MS is highly sensitive and specific and can detect underivatized this compound and its isomers directly, making it a powerful tool for this analysis.
Q5: What are the best practices for sample preparation to ensure reproducible results?
A5: Proper sample preparation is crucial to protect the column and ensure accurate results.[5]
-
Filtration: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that can clog the column frit.
-
Matrix Matching: Ensure your calibration standards are prepared in a matrix as similar as possible to your unknown samples (e.g., artificial urine or serum) to account for matrix effects, especially for LC-MS analysis.
-
Solid-Phase Extraction (SPE): For complex matrices like blood or urine, SPE can be used to clean up the sample and concentrate the analytes, leading to a cleaner chromatogram and improved sensitivity.
Section 3: Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for this compound Metabolites
This protocol is a starting point based on established methods for this compound and related compounds and should be optimized for your specific application.[11]
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min: 2% B
-
2-15 min: Ramp to 80% B
-
15-17 min: Hold at 80% B
-
17.1-20 min: Return to 2% B and equilibrate.
-
-
Detection: Mass Spectrometer (ESI+). Monitor for the specific m/z of this compound and its isomers.
Protocol 2: Chiral HPLC Method for this compound Stereoisomers
This protocol outlines a general approach for chiral separation. The specific column and mobile phase will be highly dependent on the chosen chiral stationary phase.[10][13]
-
Column: Chiral Stationary Phase (CSP) based on a Cinchona alkaloid selector (e.g., CHIRALPAK ZWIX(+)). These are effective for zwitterionic molecules like amino acids.[13]
-
Mobile Phase: Polar Ionic Mode (PIM). A typical mobile phase would be Methanol/Acetonitrile with acidic and basic additives. For example: Methanol containing 50 mM formic acid and 25 mM triethylamine.[10]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV (210 nm) or LC-MS.
-
Methodology:
-
Inject a standard containing all possible stereoisomers to confirm separation and determine elution order.
-
Optimize the concentration of the acidic and basic additives to fine-tune retention and resolution.
-
The ratio of methanol to acetonitrile can also be adjusted to modify selectivity.
-
References
-
Chromatography Today. (n.d.). What are the Reasons for Resolution Failure in HPLC? Retrieved from [Link]
-
Reepmeyer, J. C., & Woodruff, J. T. (2005). Separation and detection of the isomeric equine conjugated estrogens, equilin sulfate and delta8,9-dehydroestrone sulfate, by liquid chromatography--electrospray-mass spectrometry using carbon-coated zirconia and porous graphitic carbon stationary phases. Journal of Chromatography A, 1085(2), 224–230. Retrieved from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Woolf, E. J. (1998). Analytical chiral separation of the stereoisomers of a novel carbonic anhydrase inhibitor and its deethylated metabolite, and the assignment of absolute configuration of the human metabolite and chiral degradation products. Journal of Chromatography B: Biomedical Sciences and Applications, 712(1-2), 167–179. Retrieved from [Link]
-
Hassan, M., Aboul-Enein, H. Y., & Al-Majed, A. A. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Chirality, 28(9), 642–648. Retrieved from [Link]
-
AZoLifeSciences. (2023). Chromatography Breakthroughs in Amino Acid Analysis. Retrieved from [Link]
-
Dolan, J. W., & Snyder, L. R. (2010). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. Retrieved from [Link]
-
Rutherfurd, K. J., et al. (2002). Isolation and Characterization of a this compound-containing Peptide from the Blood of the Domestic Cat (Felis catus). Journal of Biological Chemistry, 277(1), 114–119. Retrieved from [Link]
-
Miyazaki, M., Yamashita, T., Taira, H., & Suzuki, A. (2018). LC-MS/MS quantification of this compound metabolites in tissues, fluids, and excretions from the domestic cat (Felis catus). Journal of Chromatography B, 1072, 299–305. Retrieved from [Link]
-
Ilisz, I., et al. (2022). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 27(19), 6649. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
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Chiral Technologies. (n.d.). Direct Stereoselective Separations of Free Amino Acids on Quinine. Retrieved from [Link]
-
YouTube. (2023). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
-
Green, R. W., & Bolognesi, D. P. (1974). Properties of feline leukemia virus. I. Chromatographic separation and analysis of the polypeptides. Virology, 57(1), 135–148. Retrieved from [Link]
-
RIKEN. (2006). How cats produce their distinctive smell. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of Stereoisomers. Request PDF. Retrieved from [Link]
-
Chromatography Forum. (2009). Issue with amino acid analysis. Retrieved from [Link]
-
Rutherfurd, K. J., et al. (2002). Isolation and Characterization of a this compound-Containing Peptide From the Blood of the Domestic Cat (Felis Catus). Journal of Biological Chemistry, 277(1), 114-119. Retrieved from [Link]
-
Solvias. (n.d.). AMINO ACID ANALYSIS: new challenges for an old technique? Retrieved from [Link]
Sources
- 1. Isolation and characterization of a this compound-containing peptide from the blood of the domestic cat (Felis catus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Separation and detection of the isomeric equine conjugated estrogens, equilin sulfate and delta8,9-dehydroestrone sulfate, by liquid chromatography--electrospray-mass spectrometry using carbon-coated zirconia and porous graphitic carbon stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. azolifesciences.com [azolifesciences.com]
- 8. agilent.com [agilent.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. LC-MS/MS quantification of this compound metabolites in tissues, fluids, and excretions from the domestic cat (Felis catus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chiraltech.com [chiraltech.com]
- 14. Analytical chiral separation of the stereoisomers of a novel carbonic anhydrase inhibitor and its deethylated metabolite, and the assignment of absolute configuration of the human metabolite and chiral degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Issue with amino acid analysis - Chromatography Forum [chromforum.org]
Technical Support Center: Strategies to Increase the Sensitivity of Felinine Detection Assays
Welcome to the technical support center for felinine detection assays. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the sensitivity and robustness of their this compound quantification methods. Here, we move beyond standard protocols to explain the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your assays effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding this compound and its detection.
Q1: What is this compound and why is its sensitive detection important?
This compound is a unique sulfur-containing amino acid found in high concentrations in the urine of domestic cats (Felis catus) and other species in the Felidae family. It is a precursor to volatile, sulfur-containing compounds that act as pheromones involved in territorial marking and chemical communication.[1][2] Although odorless itself, this compound breaks down to produce the characteristic odor of cat urine.[1]
Sensitive detection is critical for several reasons:
-
Veterinary Medicine: this compound and its metabolites are being investigated as potential biomarkers for renal and urinary tract diseases in cats.[3][4][5] Detecting subtle changes in its concentration could lead to earlier diagnosis and intervention.
-
Animal Behavior Studies: Quantifying this compound levels helps researchers understand feline social structures, reproductive signaling, and stress responses.
-
Product Development: For companies developing pet care products, such as cat litter with odor control, accurately measuring this compound and its malodorous breakdown products is essential for efficacy testing.[6]
Q2: What are the most common methods for this compound detection?
The two primary analytical platforms for this compound detection are immunoassays and chromatography-based methods.
-
Immunoassays (e.g., ELISA): Enzyme-Linked Immunosorbent Assays (ELISAs) use specific antibodies to capture and detect this compound. They are well-suited for high-throughput screening but can be susceptible to matrix effects and may have limitations in sensitivity without proper optimization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is considered the gold standard for quantifying small molecules like amino acids.[7] It offers high specificity and sensitivity by separating this compound from other urine components before detecting it based on its unique mass-to-charge ratio.[7] However, it requires specialized instrumentation and expertise.
Q3: What are the primary factors that limit the sensitivity of my this compound assay?
Sensitivity can be compromised by a range of factors, which differ between assay types:
-
For ELISA:
-
Low Antibody Affinity/Specificity: The quality of the antibody is paramount.
-
High Background Noise: Non-specific binding of antibodies or substrates can mask the true signal.
-
Suboptimal Assay Conditions: Incorrect incubation times, temperatures, or buffer compositions can significantly reduce signal output.[8]
-
Matrix Effects: Other molecules in the urine sample can interfere with antibody-antigen binding.
-
-
For LC-MS/MS:
-
Poor Ionization Efficiency: this compound, like many amino acids, can be challenging to ionize effectively in the mass spectrometer's source, leading to a weak signal.[9]
-
Matrix Effects (Ion Suppression): Co-eluting compounds from the urine matrix can interfere with the ionization of this compound, suppressing its signal.
-
Suboptimal Chromatography: Poor peak shape (e.g., broad or tailing peaks) reduces the signal-to-noise ratio and thus, the limit of detection.[9]
-
Inefficient Sample Cleanup: Failure to remove interfering substances during sample preparation can lead to both matrix effects and instrument contamination.[10]
-
Section 2: Troubleshooting & Optimization Guide: Immunoassays (ELISA)
This section provides solutions to common problems encountered when using ELISA for this compound detection.
Issue 1: My signal is weak or absent across the entire plate (standards and samples).
Q: I'm not getting a strong signal even in my highest standard. What are the most likely causes and how do I fix them?
A: This issue typically points to a systemic failure in the assay setup. The cause is often related to a critical reagent or a step in the protocol not functioning as expected.
Troubleshooting Checklist:
-
Reagent Integrity:
-
Why: Antibodies and enzymes are sensitive to degradation. Ensure that all reagents, especially the this compound-specific antibody and the enzyme conjugate (e.g., HRP), are within their expiration dates and have been stored correctly. Repeated freeze-thaw cycles can destroy enzyme activity.
-
Action: Test the enzyme conjugate and substrate independently. In a separate tube, add a small amount of conjugate to the substrate solution. A strong color change (or light emission for chemiluminescence) confirms the activity of these two components. If no change occurs, one or both need to be replaced.
-
-
Incorrect Antibody Concentrations:
-
Why: The concentrations of both the capture and detection antibodies are critical. Too little antibody will result in a weak signal, while too much can sometimes lead to prozone effects or high background.
-
Action: Perform a checkerboard titration. This involves testing a matrix of different capture and detection antibody concentrations to find the optimal pairing that yields the highest signal-to-noise ratio.
-
-
Suboptimal Incubation Conditions:
-
Why: Antibody-antigen binding is a kinetic process influenced by time and temperature.[8] Insufficient incubation can lead to an incomplete reaction.
-
Action: Increase incubation times (e.g., from 1 hour to 2 hours, or overnight at 4°C for the capture antibody step). Ensure your incubator is calibrated to the correct temperature.
-
-
Buffer Composition:
-
Why: The pH and ionic strength of your wash and assay buffers are crucial for antibody function.
-
Action: Check the pH of all buffers. Ensure no incompatible components have been added (e.g., sodium azide in a buffer used with an HRP-conjugated antibody, as it inhibits HRP activity).
-
Issue 2: My background signal is too high, reducing the dynamic range.
Q: My blank wells (no this compound) have a high reading, making it difficult to distinguish my low-concentration samples. What's causing this?
A: High background is typically caused by non-specific binding of the detection antibody or enzyme conjugate to the plate surface.
Strategies to Reduce Background:
-
Optimize Blocking:
-
Why: The blocking buffer's job is to coat any unoccupied sites on the microplate well, preventing antibodies from sticking non-specifically. Incomplete or inefficient blocking is a primary cause of high background.
-
Action:
-
Increase the blocking incubation time to at least 2 hours at room temperature or overnight at 4°C.
-
Test different blocking agents. While Bovine Serum Albumin (BSA) is common, some antibody pairs perform better with non-fat dry milk or specialized commercial blocking buffers.
-
-
-
Increase Washing Vigor:
-
Why: Insufficient washing fails to remove unbound antibodies and reagents.
-
Action: Increase the number of wash cycles (e.g., from 3 to 5). Increase the soaking time for each wash (e.g., 30 seconds). Add a surfactant like Tween-20 (0.05%) to your wash buffer to help disrupt non-specific interactions.
-
-
Adjust Detection Antibody Concentration:
-
Why: An excessively high concentration of the detection antibody can lead to it binding non-specifically to the plate surface.
-
Action: Reduce the concentration of your detection antibody in a stepwise manner (e.g., 2-fold dilutions) to find a level that maintains a strong specific signal while minimizing background.
-
Proactive Strategy: How can I fundamentally increase my ELISA's sensitivity?
Q: My assay works, but I need to detect even lower concentrations of this compound. What are my options?
A: To push the limits of detection, you need to amplify the signal generated by each binding event.
-
Switch to a More Sensitive Detection Substrate:
-
Why: Different substrates produce signals of varying intensity. Chemiluminescent substrates are generally much more sensitive than colorimetric ones.[11]
-
Action: Replace your colorimetric substrate (like TMB) with a chemiluminescent substrate (like luminol-based reagents). This can increase sensitivity by 10 to 20-fold.[11] This will require a plate reader capable of measuring luminescence.
-
-
Implement a Signal Amplification System:
-
Why: Systems like Tyramide Signal Amplification (TSA) add an extra enzymatic step that deposits a large number of reporter molecules at the site of the antigen, dramatically amplifying the signal.[12]
-
Action: Incorporate a TSA kit into your protocol. After the secondary antibody (conjugated to HRP) binds, you add a biotin-tyramide substrate. The HRP catalyzes the deposition of many biotin molecules, which can then be detected by a streptavidin-enzyme conjugate, leading to a massive signal boost.[12][13]
-
Section 3: Troubleshooting & Optimization Guide: LC-MS/MS
This section focuses on enhancing sensitivity for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry.
Issue 1: My this compound peak has poor chromatography (low intensity, broad, or tailing).
Q: My this compound peak is not sharp and symmetrical, and the intensity is low. How can I improve this?
A: Poor chromatography directly impacts sensitivity. The goal is a tall, sharp, symmetrical peak, which maximizes the signal-to-noise ratio.
Troubleshooting Checklist:
-
Mobile Phase Mismatch:
-
Why: this compound is a polar molecule. Standard reversed-phase chromatography (like C18) can result in poor retention and peak shape for such compounds.[9]
-
Action:
-
Use a HILIC Column: Hydrophilic Interaction Chromatography (HILIC) is designed to retain and separate polar compounds and is an excellent choice for underivatized amino acids.[14]
-
Add Ion-Pairing Reagents: If using reversed-phase, adding an ion-pairing reagent (e.g., TFA or HFBA) to the mobile phase can improve retention and peak shape, but may cause ion suppression. Use with caution and preferably on a dedicated LC system.
-
Optimize pH: Adjust the mobile phase pH to ensure this compound is in a consistent, charged state, which can improve peak shape.
-
-
-
Column Health:
-
Why: A contaminated or old column will lead to poor performance.
-
Action: First, try flushing the column with a strong solvent wash series as recommended by the manufacturer. If performance does not improve, replace the column. Always use a guard column to protect the analytical column from matrix contaminants.
-
-
Injection Solvent Effects:
-
Why: If the solvent used to dissolve your final sample extract is much stronger than your initial mobile phase, it can cause the sample to spread on the column, leading to broad peaks.
-
Action: Ensure your injection solvent is as close in composition as possible to (or weaker than) the starting mobile phase of your gradient.
-
Proactive Strategy: How can I dramatically boost this compound sensitivity in LC-MS/MS?
Q: Beyond chromatography, how can I get a much stronger signal for this compound in the mass spectrometer?
A: The key is to modify the this compound molecule to make it ionize more efficiently and to clean up the sample matrix to reduce signal suppression.
-
Chemical Derivatization:
-
Why: Chemical derivatization involves reacting the analyte with a reagent to attach a new functional group.[15][16] This is done to improve the analyte's chromatographic behavior and, most importantly, its ionization efficiency in the MS source.[17][18] By adding a "tag" that is easily protonated (a high proton-affinity moiety), you can significantly increase the signal intensity in positive-ion ESI-MS.[19]
-
Action: Use a derivatization reagent that targets amine or carboxylic acid groups, as this compound has both. A common and effective strategy is to use reagents that introduce a permanently charged quaternary amine group or a group that is very stable as a positive ion.
-
Example Workflow: A classic reagent like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reacts with the amine group of this compound. The resulting derivative is less polar (better for reversed-phase LC) and ionizes much more efficiently.
-
-
Thorough Sample Cleanup with Solid-Phase Extraction (SPE):
-
Why: Urine is a complex matrix containing salts, urea, and hundreds of other metabolites that can suppress the this compound signal.[20] SPE is a technique used to selectively isolate your analyte of interest from these interferences.[10]
-
Action: Use a mixed-mode SPE cartridge that combines two types of chemistry, such as reversed-phase (to retain non-polar compounds) and ion-exchange (to retain charged compounds like this compound). This allows for a more rigorous wash protocol to remove interferences before eluting the purified this compound.
-
| Table 1: Example Derivatization Agents for Amino Acids | |
| Reagent | Target Functional Group |
| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary/Secondary Amines |
| Dansyl Chloride | Primary/Secondary Amines, Phenols |
| Propionic Anhydride | Primary/Secondary Amines |
Section 4: Key Protocols & Workflows
Protocol 1: High-Sensitivity this compound ELISA Workflow
This protocol incorporates best practices for maximizing the signal-to-noise ratio.
-
Coating: Coat a high-binding 96-well plate with an optimized concentration of capture antibody in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer (PBS + 0.05% Tween-20).
-
Blocking: Add 200 µL of Blocking Buffer (e.g., PBS + 1% BSA) to each well. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Sample/Standard Incubation: Add 100 µL of prepared this compound standards and urine samples (diluted in Assay Buffer) to the wells. Incubate for 2 hours at room temperature with gentle shaking.
-
Washing: Wash the plate 5 times with Wash Buffer, with a 30-second soak on the final wash.
-
Detection Antibody Incubation: Add 100 µL of biotinylated detection antibody at its optimal dilution. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Enzyme Conjugate Incubation: Add 100 µL of Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Substrate Addition: Add 100 µL of a high-sensitivity chemiluminescent substrate. Incubate for 5 minutes.
-
Detection: Read the plate immediately on a luminometer.
Protocol 2: Sample Preparation of Urine for LC-MS/MS using Mixed-Mode SPE
This protocol is designed to remove matrix interferences and concentrate this compound.
-
Sample Pre-treatment: Centrifuge the urine sample to pellet debris. Take 100 µL of the supernatant and dilute it with 400 µL of 2% formic acid in water. This ensures the amine group on this compound is protonated (positively charged).
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.
-
SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of 2% formic acid in water through it.
-
Sample Loading: Load the pre-treated urine sample onto the cartridge. The positively charged this compound will bind to the cation exchange sorbent.
-
Wash 1 (Interference Removal): Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and other polar, neutral molecules.
-
Wash 2 (Interference Removal): Wash the cartridge with 1 mL of methanol to remove non-polar molecules that may be non-specifically bound.
-
Elution: Elute the purified this compound by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic pH neutralizes the charge on this compound, releasing it from the sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial LC mobile phase for injection.
Section 5: Visual Diagrams & Workflows
Caption: Workflow for LC-MS/MS Method Optimization.
References
-
Chemical Derivatization in LC-MS/MS Bioanalysis: An Overview . Syngene International Ltd. [Link]
-
Enhancing ELISA Sensitivity: From Surface Engineering to Synthetic Biology . National Center for Biotechnology Information (PMC). [Link]
-
Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids . National Center for Biotechnology Information (PMC). [Link]
-
ELISA Sensitivity: Guide to Maximizing Accuracy in Your Assays . Beta LifeScience. [Link]
-
Five Ways to Improve Immunoassay Sensitivity . Biocompare. [Link]
-
A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea . National Center for Biotechnology Information (PMC). [Link]
-
Methods for the Analysis of Underivatized Amino Acids by LC/MS . Agilent. [Link]
-
How cats produce their distinctive smell . RIKEN. [Link]
-
Comparative evaluation of selected serum and urine biomarkers in cats with interstitial and bacterial cystitis . PubMed. [Link]
-
Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review . PubMed. [Link]
-
Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting . National Center for Biotechnology Information (PMC). [Link]
-
HOW TO PERFORM A URINALYSIS ON A CAT . YouTube. [Link]
-
Chemical derivatization as a tool for optimizing MS response in sensitive LC–MS/MS bioanalysis and its role in pharmacokinetic studies . Taylor & Francis Online. [Link]
-
Methods of scent marking in the domestic cat . ResearchGate. [Link]
-
LC/MS DETERMINATION OF AMINO ACIDS USING COMPACT MASS SPECTROMETRY . Advion, Inc. [Link]
-
(PDF) Comparative evaluation of selected serum and urine biomarkers in cats with interstitial and bacterial cystitis . ResearchGate. [Link]
-
Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods using Method Development . Agilent. [Link]
-
Renal Biomarkers in Companion Animals—A Review . MDPI. [Link]
-
Control of this compound-derived malodor in cat litter . National Center for Biotechnology Information (PMC). [Link]
-
Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis . NorthEast BioLab. [Link]
-
Feline urine metabolomic signature: characterization of low-molecular-weight substances in urine from domestic cats . PubMed Central. [Link]
-
Solid-Phase Extraction . Chemistry LibreTexts. [Link]
-
How to Find Cat Urine Without a Blacklight: 5 Simple Methods . Catster. [Link]
-
What is Solid Phase Extraction (SPE)? . Organomation. [Link]
-
Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis . J-STAGE. [Link]
-
Automation of Solid-Phase Extraction for Urinary Opiate Analysis . American Laboratory. [Link]
Sources
- 1. How cats produce their distinctive smell | RIKEN [riken.jp]
- 2. researchgate.net [researchgate.net]
- 3. Comparative evaluation of selected serum and urine biomarkers in cats with interstitial and bacterial cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Control of this compound-derived malodor in cat litter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How do I increase the ELISA sensitivity? | AAT Bioquest [aatbio.com]
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- 11. biocompare.com [biocompare.com]
- 12. betalifesci.com [betalifesci.com]
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- 19. mdpi.com [mdpi.com]
- 20. Feline urine metabolomic signature: characterization of low-molecular-weight substances in urine from domestic cats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison: Felinine Production in Neutered vs. Intact Male Felis catus
Executive Summary
This technical guide provides a rigorous comparison of felinine (2-amino-7-hydroxy-5,5-dimethyl-4-thiaheptanoic acid) production in intact versus neutered male domestic cats (Felis catus).[1] this compound is a unique sulfur-containing amino acid excreted in felid urine, serving as a non-volatile precursor to species-specific pheromones.[1][2]
Key Distinction: Intact male cats excrete this compound at rates approximately 3 to 4 times higher than neutered males.[1][3] This differential is strictly regulated by testosterone-dependent expression of the urinary carboxylesterase cauxin .[1] Consequently, this compound quantification serves as a robust biomarker for verifying sterilization status and studying androgen-dependent renal metabolism.[1]
Mechanistic Foundation: The Cauxin-Testosterone Axis[1]
To understand the quantitative differences, one must first understand the biosynthetic pathway.[1] this compound is not synthesized directly as a free amino acid in the liver but is processed in the kidney from blood-borne precursors.[1][3]
Biosynthetic Pathway
The pathway begins with the conjugation of glutathione and isopentenyl pyrophosphate (IPP).[1] The critical regulatory step occurs in the renal proximal tubule, mediated by cauxin (carboxylesterase 5A).[1]
Mechanism of Action:
-
Precursor Transport: 3-methylbutanol-cysteinylglycine (MBCG) is transported to the kidney.[1]
-
Hydrolysis: Cauxin hydrolyzes the peptide bond in MBCG.[1]
-
Excretion: Free this compound is released into the urine.[1][3][4][5]
-
Volatilization: Post-excretion, bacterial or environmental degradation converts this compound into 3-mercapto-3-methyl-1-butanol (MMB), the compound responsible for the characteristic "tomcat" odor.[1]
Visualization: Signaling & Biosynthesis
The following diagram illustrates the testosterone-driven regulation of cauxin and the subsequent production of this compound.[1]
Caption: Figure 1.[1] Testosterone-dependent regulation of Cauxin drives the hydrolysis of MBCG to this compound in the kidney.[1]
Comparative Analysis: Intact vs. Neutered
The following data synthesizes findings from multiple LC-MS and amino acid analysis studies. The divergence in this compound output is statistically significant (
Quantitative Data Summary
| Parameter | Intact Male Cats | Neutered Male Cats | Female Cats | Causality |
| Excretion Rate | 122 ± 24 µmol/kg/day | 41 ± 8 µmol/kg/day | ~36 µmol/kg/day | Testosterone ablation reduces Cauxin expression.[1] |
| Urine Concentration | 2.0 - 3.6 g/L | < 1.0 g/L | < 1.0 g/L | Reduced hydrolysis of MBCG in kidney.[1] |
| Fel:Cr Ratio | > 0.8 | < 0.4 | < 0.4 | Normalized for renal filtration rate.[1] |
| Odor Profile | High intensity (MMB rich) | Low intensity | Low intensity | Lower precursor availability for volatiles.[1] |
Analysis:
-
Intact Males: Exhibit "hyper-excretion" of this compound.[1][2][6] The high concentration of cauxin (up to 50% of total urinary protein in intact males) drives the reaction equilibrium toward free this compound.[1]
-
Neutered Males: Castration removes the testicular source of testosterone.[1] Without androgenic stimulation, cauxin levels drop precipitously, resulting in this compound levels comparable to female cats.[1]
-
Diagnostic Utility: A Fel:Cr ratio > 0.8 is highly specific for the presence of testicular tissue (intact or cryptorchid).[1]
Experimental Protocols
To replicate these findings or validate drug efficacy in altering androgen pathways, a rigorous quantification protocol is required.[1] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity.[1]
Workflow Visualization
Caption: Figure 2. Standardized LC-MS/MS workflow for precise this compound quantification.
Detailed Protocol: LC-MS/MS Quantification[1]
Objective: Quantify urinary this compound normalized to creatinine.
Reagents:
-
Authentic this compound Standard (purity > 98%).[1]
-
Internal Standard: Deuterated this compound (
-Felinine) or similar structural analog.[1] -
Mobile Phase A: 0.1% Formic acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
Step-by-Step Methodology:
-
Sample Collection: Collect urine via cystocentesis (preferred for sterility) or non-absorbent litter.[1]
-
Stabilization: Immediately acidify sample with HCl to pH < 4 to prevent bacterial degradation of this compound into MMB. Store at -20°C.
-
Preparation:
-
LC Separation:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred for polar amino acids.[1]
-
Gradient: 90% B to 50% B over 10 minutes.
-
-
MS/MS Detection:
-
Calculation:
Implications for Research & Development
Sterilization Verification
In shelter medicine, distinguishing a castrated male from a cryptorchid (retained testicle) male is challenging.[1]
-
Application: A single urine test for this compound/Cauxin can replace invasive exploratory surgery or expensive hormonal stimulation tests.[1] High this compound confirms the presence of functional testicular tissue.[1][7]
Renal Drug Safety
Since Cauxin is a major urinary protein produced in the proximal tubule, it competes with other transport mechanisms.[1]
-
Toxicology: High Cauxin expression in intact males may predispose them to specific nephrotoxicities or alter the pharmacokinetics of renally excreted drugs.[1] Drug candidates should be tested in both intact and neutered cohorts to assess this variable.[1]
Pheromone Control
Developing chemical sterilants or "chemical neutering" agents?
-
Efficacy Marker: this compound reduction is a direct, non-invasive biomarker for the successful suppression of the hypothalamic-pituitary-gonadal (HPG) axis.[1]
References
-
Hendriks, W. H., et al. (1995).[1][2] "this compound: a urinary amino acid of Felidae."[1][2][3][8][9][10][11] Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 112(4), 581-588.[1] Link
-
Miyazaki, M., et al. (2006).[1] "A major urinary protein of the domestic cat regulates the production of this compound, a putative pheromone precursor."[1] Chemistry & Biology, 13(10), 1071-1079.[1] Link
-
Tarttelin, M. F., et al. (1998).[1] "Twenty-four hour this compound excretion patterns in entire and castrated cats."[1][8] Physiology & Behavior, 64(4), 427-431.[1] Link
-
Futsuta, A., et al. (2018).[1] "LC–MS/MS quantification of this compound metabolites in tissues, fluids, and excretions from the domestic cat (Felis catus)." Journal of Chromatography B, 1072, 94-99.[1] Link
-
Cross, D. E., et al. (2008).[1] "Urinary this compound excretion in intact male cats is increased by dietary cystine."[1] British Journal of Nutrition, 100(3), 510-515.[1] Link
Sources
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- 2. This compound: a urinary amino acid of Felidae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cambridge.org [cambridge.org]
- 4. Testosterone increases urinary free this compound, N-acetylthis compound and methylbutanolglutathione excretion in cats (Felis catus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.wur.nl [research.wur.nl]
- 6. Reduction of urinary this compound in domestic cats with renal diseases leads to decreased catty odor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cats.org.uk [cats.org.uk]
- 8. Twenty-four hour this compound [corrected] excretion patterns in entire and castrated cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and characterization of a this compound-containing peptide from the blood of the domestic cat (Felis catus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Reproducibility of Felinine Synthesis Methods: A Comparative Technical Guide
The following guide provides an in-depth technical analysis of felinine synthesis, focusing on the critical reproducibility challenges that have historically plagued this field.
Executive Summary: The Structural Challenge
This compound (2-amino-7-hydroxy-5,5-dimethyl-4-thiaheptanoic acid ) is a unique sulfur-containing amino acid excreted by Felidae species.[1] Its structural complexity—specifically the tertiary thioether linkage adjacent to a gem-dimethyl group—presents a significant synthetic challenge.[1]
Historically, reproducibility across labs has been poor.[1] Many published protocols yield a regioisomer (2-amino-7-hydroxy-7-methyl-4-thiaoctanoic acid) rather than this compound itself.[1] This guide dissects the mechanistic failures of earlier methods and establishes the Hendriks Protocol as the gold standard for reproducible synthesis.[1]
Methodological Landscape
We categorize the synthesis approaches into three distinct generations based on their mechanism and reliability.
| Feature | Method A: Nucleophilic Substitution (Historical) | Method B: Acid-Catalyzed Addition (Hendriks) | Method C: Biosynthetic Pathway (In Vivo/Vitro) |
| Primary Reagents | L-Cysteine + Epoxides/Halides | L-Cysteine + 3-methyl-3-buten-1-ol | Glutathione + Isopentenyl Pyrophosphate |
| Mechanism | SN2 Attack (Basic conditions) | Markovnikov Addition (Acidic conditions) | Enzymatic Prenylation & Hydrolysis |
| Key Intermediate | Thiolate anion | Tertiary Carbocation | 3-MBG (S-substituted Glutathione) |
| Major Product | Regioisomer (7-hydroxy-7-methyl) | This compound (7-hydroxy-5,5-dimethyl) | This compound (High stereospecificity) |
| Yield | Low (<15%) | High (>65%) | N/A (Biological extraction) |
| Reproducibility | Poor (High isomer contamination) | High (Thermodynamically controlled) | Complex (Requires Cauxin enzyme) |
Deep Dive: The Reproducibility Crisis (Isomerization)[1]
The core reproducibility issue stems from the misidentification of the sulfur attachment point.[1]
-
The Target (this compound): Sulfur is attached to the tertiary carbon (C5).[1]
-
Structure: HO-CH2-CH2-C(Me)2-S-CH2-CH(NH2)-COOH[1]
-
-
The Impostor (Isomer): Sulfur is attached to a secondary/primary carbon, with the hydroxyl at the tertiary position.[1]
-
Structure: HO-C(Me)2-CH2-CH2-S-CH2-CH(NH2)-COOH[1]
-
Why Labs Fail: Standard alkylation (Method A) typically uses basic conditions where the cysteine thiolate attacks the least hindered carbon of an electrophile (e.g., an epoxide or primary halide).[1] This kinetically favored pathway almost invariably produces the wrong regioisomer , which has distinct chromatographic properties but similar mass spectral signatures, leading to false positives in early literature.[1]
The Gold Standard: Hendriks Protocol (Acid-Catalyzed Addition)[1]
To synthesize authentic this compound, one must force the sulfur to attack the sterically hindered tertiary carbon.[1] This is achieved via acid-catalyzed hydrothiolation , utilizing a stable tertiary carbocation intermediate.[1]
Protocol Overview
-
Reference: Hendriks, W.H., et al. Bioorg.[1][2] Chem. 23, 89–100 (1995).[1]
-
Reaction Type: Markovnikov addition of a thiol to an alkene.[1]
Step-by-Step Methodology
Reagents:
-
L-Cysteine Hydrochloride Monohydrate (High purity, >99%)[1]
-
3-Methyl-3-buten-1-ol (Isoprenol)[1]
-
Trifluoroacetic Acid (TFA) or concentrated HCl[1]
-
Solvent: Glacial Acetic Acid or Water (depending on acid choice)
Procedure:
-
Preparation: Dissolve L-Cysteine HCl (10 mmol) in glacial acetic acid (20 mL) under an inert atmosphere (N2 or Ar) to prevent disulfide formation (Cystine).
-
Activation: Add 3-methyl-3-buten-1-ol (20 mmol, 2 equiv).
-
Catalysis: Slowly add Trifluoroacetic acid (TFA) (5 mL). The acid protonates the double bond of the isoprenol, generating a tertiary carbocation at the C3 position.[1]
-
Reaction: Heat the mixture to 60°C for 4-6 hours .
-
Quenching & Workup: Evaporate the solvent under reduced pressure.
-
Purification: The residue is typically a mixture of this compound and unreacted cysteine.[1]
-
Crystallization: Recrystallize from water/ethanol to obtain pure (L)-felinine.[1]
Quality Control (Self-Validation):
-
1H NMR Check: Look for the gem-dimethyl singlet.[1] In this compound, it appears around 1.3-1.4 ppm .[1] In the isomer, the shift is distinct due to the proximity to the hydroxyl group rather than sulfur.[1]
-
Ninhydrin Test: Positive (Purple).
-
Ellman’s Reagent: Negative (No free thiol should remain).[1]
Biological Synthesis Visualization[1]
Understanding the biological route clarifies the structural logic of this compound.[1] The cat kidney uses a specific enzyme, Cauxin , to hydrolyze a glutathione conjugate.[1]
Caption: The in vivo biosynthetic pathway of this compound involving the unique urinary protein Cauxin.[1][3]
Troubleshooting & Reproducibility Audit
If your synthesis fails or yields low purity, audit these parameters:
| Parameter | Common Failure Mode | Corrective Action |
| Acid Strength | Too weak (e.g., dilute acetic acid only).[1] | Use TFA or conc.[1] HCl . A strong acid is required to generate the tertiary carbocation.[1] |
| Temperature | Too high (>80°C).[1] | Maintain 60°C . Higher temperatures promote elimination reactions (dehydration of the alcohol).[1] |
| Atmosphere | Presence of Oxygen.[1] | Strict N2 purging is mandatory.[1] Cysteine oxidizes rapidly to Cystine, which is inert to alkylation.[1] |
| Reagent Quality | Polymerized Isoprenol.[1] | Distill 3-methyl-3-buten-1-ol before use.[1] It can polymerize upon storage.[1] |
References
-
Hendriks, W. H., et al. (1995).[1][2][4] "Synthesis of this compound, 2-amino-7-hydroxy-5,5-dimethyl-4-thiaheptanoic acid."[1][3][5] Bioorganic Chemistry, 23(1), 89–100.[1] Link[1]
-
Miyazaki, M., et al. (2006).[1][6] "A major urinary protein of the domestic cat regulates the production of this compound, a putative pheromone precursor."[1] Chemistry & Biology, 13(10), 1071–1079.[1] Link[1]
-
Rutherfurd, S. M., et al. (2002).[1] "Synthesis of [35S]this compound and its metabolism in the cat." Amino Acids, 23, 435–440.[1]
-
Westall, R. G. (1953).[1] "The amino acids and other ampholytes of urine.[1][2][6] 2. The isolation of a new sulphur-containing amino acid from cat urine."[1][4][6][7] Biochemical Journal, 55(2), 244–247.[1] Link
Sources
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- 2. gwern.net [gwern.net]
- 3. A major urinary protein of the domestic cat regulates the production of this compound, a putative pheromone precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a urinary amino acid of Felidae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and characterization of a this compound-containing peptide from the blood of the domestic cat (Felis catus) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolomics of Felinine Excretion: High vs. Low Phenotypes
Executive Summary
In feline metabolomics, felinine (2-amino-7-hydroxy-5,5-dimethyl-4-thiaheptanoic acid) serves as a critical biomarker for sex-dependent metabolism and renal function.[1] It is a sulfur-containing amino acid unique to felids, acting as a non-volatile precursor to species-specific pheromones.[1]
This guide compares the metabolic profiles of High Excretors (intact males) versus Low Excretors (females/neutered males) and evaluates the performance of two primary analytical platforms: Targeted LC-MS/MS versus Untargeted 1H-NMR .[1] While LC-MS/MS offers superior sensitivity for quantifying upstream precursors (3-MBG, 3-MBCG), NMR provides a robust, non-destructive "fingerprint" of the bulk urinary metabolome, essential for normalizing this compound against creatinine in high-throughput screens.[1]
Biological Context: The Cauxin-Felinine Axis[1][2][3][4][5]
To interpret metabolomic data correctly, researchers must understand the biosynthetic pathway driving the high-excretion phenotype.[1] this compound synthesis is not a simple renal filtration event but a regulated enzymatic process involving the liver and kidney.[1]
Biosynthetic Mechanism[1]
-
Hepatic Phase: Glutathione conjugates with isopentenyl pyrophosphate to form 3-methylbutanolglutathione (3-MBG) .[1]
-
Renal Transport: 3-MBG is transported to the kidney.[1]
-
Enzymatic Hydrolysis:
-glutamyl transpeptidase ( -GTP) converts 3-MBG to 3-methylbutanol-cysteinylglycine (3-MBCG) .[1] -
The Cauxin Switch: The specific urinary protein Cauxin (carboxylesterase 5A) hydrolyzes 3-MBCG to This compound .[1][2][3]
Key Insight: Cauxin expression is androgen-dependent.[1][3] Intact males produce high levels of cauxin, driving the conversion of 3-MBCG to this compound.[1][2][3] In low excretors (females/neutered males), this conversion is rate-limited, leading to different metabolite ratios.[1]
Pathway Visualization
The following diagram illustrates the critical "Cauxin Switch" that differentiates high vs. low excretors.[1]
Figure 1: The this compound Biosynthesis Pathway.[1] Cauxin acts as the androgen-regulated gatekeeper determining final urinary this compound concentrations.[1]
Comparative Analysis: High vs. Low Excretors
The metabolic phenotype differs significantly based on sex and neuter status.[1][4] The table below summarizes the expected quantitative differences derived from validated experimental data.
Phenotypic Data Summary
| Metabolite / Marker | High Excretor (Intact Male) | Low Excretor (Female/Neutered) | Fold Change (High/Low) | Physiological Driver |
| Urinary this compound | 2.0 – 5.0 µmol/mL | 0.2 – 0.5 µmol/mL | ~10x | Androgen-driven Cauxin activity |
| Cauxin Protein | 0.5 – 1.0 mg/mL | < 0.1 mg/mL | >5x | Testosterone regulation |
| 3-MBCG (Precursor) | Low (Rapid turnover) | Moderate/High | < 1.0x | Accumulates due to low Cauxin activity |
| Branched-chain FA | Elevated | Low | ~2-3x | Lipid metabolism crosstalk |
| Creatinine | High (Muscle mass) | Lower | ~1.5x | Muscle mass variance |
Analytical Platform Comparison
When designing a study, the choice between LC-MS/MS and NMR depends on whether the goal is specific quantification of the pathway or global profiling.
| Feature | Targeted LC-MS/MS (HILIC) | Untargeted 1H-NMR (600 MHz) |
| Primary Utility | Absolute quantification of this compound & Precursors (3-MBG).[1] | Global "fingerprinting" & bulk metabolite ratios.[1] |
| Sensitivity | High (nM range).[1] Essential for Low Excretors.[1] | Moderate (µM range).[1] Adequate for High Excretors only. |
| Sample Prep | Complex (Protein precipitation, dilution).[1] | Simple (Buffer addition, D2O). |
| Selectivity | Resolves this compound from structural isomers.[1] | This compound methyl singlets overlap with lipids/BCAAs.[1] |
| Throughput | 15-20 min/sample. | 5-10 min/sample. |
| Cost/Sample | High (Columns, Solvents, Standards). | Low (after instrument purchase).[1] |
Recommendation: Use LC-MS/MS for pharmacokinetic studies or when analyzing female/neutered cats where this compound levels approach the limit of detection (LOD) of NMR.[1] Use NMR for rapid phenotype screening of intact males.[1]
Experimental Protocols
Sample Collection & Stabilization (Critical Step)
This compound is unstable and degrades into volatile thiols (the "catty" odor) if not stabilized.[1]
-
Collection: Cystocentesis is preferred to avoid bacterial contamination.[1]
-
Stabilization: Immediately acidify urine to pH < 4.0 using 6M HCl (10 µL per 1 mL urine) to inhibit bacterial urease and spontaneous oxidation.[1]
-
Storage: Flash freeze at -80°C.
Protocol A: Targeted HILIC-MS/MS Quantification
Best for: Precise quantification in Low Excretors.[1]
-
Sample Prep:
-
Chromatography:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) amide column (e.g., 2.1 x 100 mm, 1.7 µm). Why HILIC? this compound is highly polar and zwitterionic; it does not retain well on C18.[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 90% B to 50% B over 10 mins.
-
-
Mass Spectrometry:
Protocol B: 1H-NMR Profiling
Best for: High-throughput screening of High Excretors.[1]
-
Sample Prep:
-
Acquisition:
-
Data Analysis:
-
Target Signal: this compound dimethyl singlets appear distinctively at
1.32 ppm .[1] -
Normalization: Integrate this compound peak relative to Creatinine (
4.05 ppm).
-
Analytical Workflow Visualization
The following diagram outlines the decision matrix for processing samples based on the expected phenotype.
Figure 2: Analytical Decision Matrix. Selecting the optimal workflow ensures data integrity and cost-efficiency.[1]
References
-
Hendriks, W. H., et al. (1995).[1] this compound: a urinary amino acid of Felidae.[1][5] Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology. Link
-
Miyazaki, M., et al. (2006).[1] A major urinary protein of the domestic cat regulates the production of this compound, a putative pheromone precursor. Chemistry & Biology. Link
-
Vester, B. M., et al. (2017).[1] Feline urine metabolomic signature: characterization of low-molecular-weight substances in urine from domestic cats. PLOS ONE. Link
-
Sparkes, A. H., et al. (2022).[1] In-depth characterisation of the urine metabolome in cats with and without urinary tract diseases. Metabolomics. Link
-
McLean, L., et al. (2018).[1] LC-MS/MS quantification of this compound metabolites in tissues, fluids, and excretions from the domestic cat.[1][6] PLOS ONE. Link
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Untargeted Metabolic Profiling of Cat Urine and Plasma in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a urinary amino acid of Felidae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS quantification of this compound metabolites in tissues, fluids, and excretions from the domestic cat (Felis catus) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Felinine Excretion Across Domestic Cat Breeds: A Guide for Researchers
This guide provides an in-depth comparative study of felinine excretion in different domestic cat breeds, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple presentation of data, this document delves into the biochemical underpinnings of this compound production, outlines rigorous experimental methodologies for its quantification, and discusses the implications of breed-specific variations.
Introduction: The Significance of this compound in Feline Biology
This compound, a unique sulfur-containing amino acid, is a prominent component of cat urine and a key precursor to the putative feline pheromone 3-mercapto-3-methylbutan-1-ol (MMB).[1][2] This volatile thiol is responsible for the characteristic odor of cat urine and is believed to play a crucial role in territorial marking and chemical communication among felines.[3] The biosynthesis and excretion of this compound are influenced by a variety of factors, including sex, age, and hormonal status, with entire male cats exhibiting significantly higher levels than females and neutered males.[1][3] Understanding the variations in this compound excretion among different cat breeds is not only of academic interest but also holds potential for advancements in animal nutrition, health, and the development of odor-control technologies.
The Biochemical Pathway of this compound Synthesis
The production of this compound is a multi-step enzymatic process that primarily occurs in the liver and kidneys. The pathway, as elucidated by several studies, highlights the importance of specific enzymes and precursor molecules.
The biosynthesis begins in the liver with the condensation of glutathione and isopentenyl pyrophosphate to form 3-methylbutanolglutathione (3-MBG).[1] This initial step links the metabolism of sulfur-containing amino acids with the isoprenoid pathway. Subsequently, 3-MBG is transported to the kidneys, where it undergoes further enzymatic conversions.
In the kidney, the enzyme γ-glutamyl transpeptidase (γ-GTP) converts 3-MBG to 3-methylbutanol-cysteinylglycine (MBCG).[1] The final and rate-limiting step in this compound synthesis is the hydrolysis of MBCG by the enzyme cauxin, a carboxylesterase, to yield this compound and glycine.[1] Cauxin is predominantly expressed in the kidneys of domestic cats and some other Felidae species, and its activity is a major determinant of the amount of this compound excreted.[4]
Figure 1: Simplified diagram of the this compound biosynthesis pathway.
Comparative Excretion of this compound in Domestic Cat Breeds
A key study investigated the differences in this compound excretion among various domestic cat breeds, providing valuable insights into the genetic and physiological factors that may influence this process. The study measured the this compound-to-creatinine (Fel:Cr) ratio in the urine of entire male cats from eight different breeds to normalize for variations in urine concentration.
The results, summarized in the table below, reveal significant differences in this compound excretion among the breeds studied.
| Cat Breed | Hair Length | Mean Fel:Cr Ratio (±SD) |
| Abyssinian | Shorthaired | 0.878 ± 0.162 |
| Sphynx | Hairless | 0.878 ± 0.341 |
| Persian | Longhaired | 0.792 ± 0.284 |
| Ragdoll | Longhaired | 0.673 ± 0.256 |
| Siberian | Longhaired | 0.627 ± 0.124 |
| Birman | Longhaired | 0.614 ± 0.266 |
| British Shorthair | Shorthaired | 0.584 ± 0.220 |
| Norwegian Forest Cat | Longhaired | 0.566 ± 0.296 |
Table 1: Comparative this compound:Creatinine (Fel:Cr) Ratios in Different Cat Breeds (Data sourced from a preliminary investigation into this compound excretion in domestic cat breeds).
The study found that shorthaired and hairless breeds, such as the Abyssinian and Sphynx, exhibited the highest Fel:Cr ratios.[5] This observation led to the hypothesis that hair growth may play a role in this compound production, as both processes compete for the available pool of the sulfur-containing amino acid cysteine.[5] Longhaired breeds, with the exception of the Persian, generally showed lower Fel:Cr ratios, supporting this hypothesis.[5]
Methodologies for the Quantification of this compound in Feline Urine
Accurate and reliable quantification of this compound is crucial for comparative studies. The following section outlines a detailed experimental protocol for the analysis of this compound in feline urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Urine Sample Collection and Preparation
A standardized protocol for urine collection is essential to minimize variability in the samples.
Step-by-Step Protocol for Urine Collection:
-
Housing: House individual cats in a clean, disinfected environment with a litter box containing non-absorbent, inert litter material.
-
Collection: Collect voided urine from the litter box as soon as possible after urination to prevent degradation.[6] A minimum of 1 mL of urine is recommended for analysis.
-
Storage: Immediately transfer the collected urine into a labeled, sterile polypropylene tube and store it at -80°C until analysis to ensure the stability of the analytes.[7]
-
Sample Preparation for LC-MS/MS Analysis:
-
Thaw the frozen urine samples on ice.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet any cellular debris or precipitates.[8]
-
Transfer 100 µL of the supernatant to a new microcentrifuge tube.
-
Add 400 µL of ice-cold methanol containing an internal standard (e.g., a stable isotope-labeled this compound) to precipitate proteins.
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Figure 2: Experimental workflow for urine sample preparation.
LC-MS/MS Analysis
The following are suggested starting parameters for the LC-MS/MS analysis of this compound. Optimization will be required based on the specific instrumentation used.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separating this compound from other urine components.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 98% B over 10 minutes, followed by a 5-minute re-equilibration at 2% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be determined by direct infusion of standards. For this compound (m/z 208.1), a characteristic transition would be to a specific fragment ion.
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters to maximize the signal intensity for the selected MRM transitions.
-
Factors Influencing this compound Excretion
Beyond breed, several other factors can significantly impact this compound excretion and should be carefully controlled or accounted for in any comparative study.
-
Sex and Neuter Status: Intact male cats excrete significantly more this compound than neutered males and females, a phenomenon directly linked to testosterone levels.[9][10]
-
Age: this compound excretion is age-dependent, with levels increasing significantly after three months of age, coinciding with sexual maturity.[11]
-
Diet: The availability of sulfur-containing amino acids, particularly cysteine and methionine, is a critical factor in this compound synthesis.[5] Diets rich in these amino acids can lead to increased this compound excretion.
-
Health Status: Certain health conditions, such as chronic kidney disease, can impair the kidney's ability to produce this compound, leading to lower urinary concentrations.[3]
Discussion and Future Directions
The observed differences in this compound excretion among cat breeds open up several avenues for future research. The link between hair length and this compound production suggests a potential competition for cysteine, a key component of both hair keratin and this compound.[5] Further studies are warranted to investigate the genetic basis for these differences, including variations in the expression or activity of the cauxin enzyme.
From a practical standpoint, understanding the factors that modulate this compound production could lead to the development of specialized diets for longhaired breeds to ensure adequate cysteine availability for both hair growth and normal physiological processes. Additionally, for the pet food industry and developers of odor-control products, this knowledge can inform the creation of more effective solutions tailored to the specific needs of different cat breeds.
Conclusion
This guide has provided a comprehensive overview of the comparative excretion of this compound in different cat breeds, grounded in the underlying biochemistry and supported by detailed experimental protocols. The significant variations observed highlight the complex interplay of genetics, physiology, and nutrition in determining the metabolic profile of domestic cats. For researchers in animal science, veterinary medicine, and drug development, a deeper understanding of these differences is essential for advancing our knowledge of feline biology and for the development of innovative products and therapies.
References
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Hendriks, W. H., et al. (2014). This compound excretion in domestic cat breeds: a preliminary investigation. Journal of Animal Physiology and Animal Nutrition, 98(3), 491-496. [Link]
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Wikipedia. This compound. [Link]
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MEL Science. (2020). Cats rule the world with the help of chemistry. [Link]
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Sato, R., et al. (2023). Reduction of urinary this compound in domestic cats with renal diseases leads to decreased catty odor. Journal of Veterinary Medical Science, 85(1), 1-8. [Link]
-
Rutherfurd, K. J., et al. (2002). Isolation and Characterization of a this compound-Containing Peptide From the Blood of the Domestic Cat (Felis catus). Journal of Biological Chemistry, 277(1), 114-119. [Link]
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Hendriks, W. H., Moughan, P. J., Tarttelin, M. F., & Woolhouse, A. D. (1995). This compound: a urinary amino acid of Felidae. Comparative biochemistry and physiology. B, Biochemistry & molecular biology, 112(4), 581–588. [Link]
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Hendriks, W. H., Tarttelin, M. F., & Moughan, P. J. (1995). Twenty-four hour this compound [corrected] excretion patterns in entire and castrated cats. Physiology & behavior, 58(3), 467–469. [Link]
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PDSA. How to collect a urine sample from your cat. [Link]
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Miyazaki, M., et al. (2006). A major urinary protein of the domestic cat regulates the production of this compound, a putative pheromone precursor. Chemistry & biology, 13(10), 1071–1079. [Link]
-
Miyazaki, M., et al. (2018). LC-MS/MS quantification of this compound metabolites in tissues, fluids, and excretions from the domestic cat (Felis catus). Journal of Chromatography B, 1072, 94-99. [Link]
-
Miyazaki, M., Yamashita, T., Suzuki, Y., Saito, Y., Soeta, S., Taira, H., & Suzuki, A. (2006). A major urinary protein of the domestic cat regulates the production of this compound, a putative pheromone precursor. Chemistry & biology, 13(10), 1071–1079. [Link]
-
DePorter, T. L., & Elzerman, A. L. (2019). Common feline problem behaviors: Urine spraying. Journal of feline medicine and surgery, 21(3), 239–252. [Link]
-
Hendriks, W. H., et al. (2014). This compound excretion in domestic cat breeds: a preliminary investigation. Journal of Animal Physiology and Animal Nutrition, 98(3), 491-496. [Link]
-
Beynon, R. J., et al. (2009). Characterization of Cauxin in the Urine of Domestic and Big Cats. Journal of Chemical Ecology, 35(3), 325-334. [Link]
-
Santarossa, A., et al. (2023). Plasma and urinary metanephrine and normetanephrine concentrations using liquid chromatography with tandem mass spectrometry in healthy cats and a cat with pheochromocytoma. Journal of veterinary internal medicine, 37(2), 525–532. [Link]
-
Hendriks, W. H., Rutherfurd, S. M., & Rutherfurd, K. J. (2001). Importance of sulfate, cysteine and methionine as precursors to this compound synthesis by domestic cats (Felis catus). Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 129(3), 211-216. [Link]
-
Caney, S. (2015). Cat-friendly urine sampling tips. Vet Times. [Link]
-
Rutherfurd, K. J., Rutherfurd, S. M., Moughan, P. J., & Hendriks, W. H. (2002). Isolation and characterization of a this compound-containing peptide from the blood of the domestic cat (Felis catus). The Journal of biological chemistry, 277(1), 114–119. [Link]
-
Litster, A. (2014). URINE COLLECTION IN CATS AND INHOUSE URINALYSIS. In Practice, 36(1), 21-28. [Link]
-
MSD Veterinary Manual. Urinalysis. [Link]
-
IDEXX. The complete urinalysis and your pet. [Link]
-
Pereira, G. T., et al. (2016). Different sources of sulfur in diets of adult cats on the urinary parameters and acid-base balance. Ciência Rural, 46(6), 1073-1078. [Link]
-
Preventive Vet. (2023). How to Collect Your Cat's Urine Sample. [Link]
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- 1. Establishment and Validation of Sensitive Liquid Chromatography-Tandem Mass Spectrometry Method for Aldosterone Quantification in Feline Serum with Reference Interval Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Reduction of urinary this compound in domestic cats with renal diseases leads to decreased catty odor - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. This compound: a urinary amino acid of Felidae - PubMed [pubmed.ncbi.nlm.nih.gov]
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Comparative efficacy of different cauxin inhibitors on felinine production
Executive Summary
Cauxin (carboxylesterase-like urinary excreted protein) is a unique type-B carboxylesterase secreted by the proximal tubule cells of the feline kidney.[1][2] Unlike typical esterases that target xenobiotics, cauxin functions physiologically as a specific peptidase.[1] It hydrolyzes the precursor 3-methylbutanol-cysteinylglycine (3-MBCG) to produce felinine (2-amino-3-(3-hydroxy-1,1-dimethylpropylthio)propanoic acid) and glycine.[1] this compound is the non-volatile carrier of the species-specific pheromone 3-mercapto-3-methylbutan-1-ol (MMB).[1]
This guide evaluates the efficacy of three distinct classes of inhibitors—Ebelactone B , Bis-p-nitrophenyl phosphate (BNPP) , and PMSF —in blocking cauxin-mediated this compound production.[1] The analysis is grounded in enzymatic kinetics and structural specificity, designed for researchers developing pheromone modulators or studying feline renal biochemistry.[1]
Mechanistic Pathway & Target Identification[1]
Understanding the precise cleavage site is critical for inhibitor selection.[1] Cauxin does not synthesize this compound de novo; it liberates it from a glutathione-derived conjugate.[1]
Biological Pathway (DOT Visualization)[1]
Figure 1: The Cauxin-Felinine Biosynthetic Axis.[1] Cauxin acts as the "gatekeeper" enzyme in the kidney, converting the intermediate 3-MBCG into the final excreted product, this compound.[1][2]
Comparative Analysis of Inhibitors
The following analysis compares inhibitors based on Selectivity , Mechanism of Action (MoA) , and Inhibition Potency (IC50 range) .
Table 1: Efficacy Profile of Cauxin Inhibitors[1]
| Inhibitor Class | Compound | Mechanism of Action | Efficacy on Cauxin | Reversibility | Recommended Use |
| Specific Esterase Inhibitor | Ebelactone B | Transition state analog; binds catalytic serine | High (IC50: nM range) | Irreversible (Slow-binding) | Gold Standard for specificity validation.[1] |
| Broad Spectrum | BNPP | Phosphorylation of active site serine | High (IC50: µM range) | Irreversible | General control to confirm serine hydrolase activity.[1] |
| General Protease Inhibitor | PMSF | Sulfonylation of active site serine | Moderate | Irreversible (Unstable in water) | Initial screening; less specific than Ebelactone B. |
| Carbamates | Carbaryl | Carbamylation of active site | Moderate-High | Reversible (Slow) | Toxicology studies (environmental interference).[1] |
Detailed Technical Assessment[1]
1. Ebelactone B (The Specific Tool)[1]
-
Why it works: Ebelactone B is a specific inhibitor of carboxylesterases and lipases.[1] It mimics the transition state of the ester/amide bond hydrolysis.[1] In cauxin research (Miyazaki et al.), Ebelactone B is the primary reagent used to confirm that this compound production is enzymatic and cauxin-dependent.[1]
-
Performance: It completely abolishes this compound production from 3-MBCG at concentrations as low as 1–10 µM in vitro.[1]
-
Limitation: It is a broad lipase inhibitor, so in whole-cell systems, it may affect lipid metabolism.[1]
2. BNPP (Bis-p-nitrophenyl phosphate)[1]
-
Why it works: BNPP acts as a suicide substrate for serine esterases.[1] It is structurally distinct from the peptide substrate but targets the catalytic triad (Ser-His-Glu) conserved in cauxin.[1]
-
Performance: Effective inhibition, but requires higher concentrations (100 µM - 1 mM) compared to Ebelactone B for complete suppression.[1]
-
Limitation: Highly non-specific; inhibits almost all serine esterases and some proteases.[1]
3. PMSF (Phenylmethylsulfonyl fluoride)[1]
-
Why it works: A standard serine hydrolase inhibitor.[1]
-
Performance: Shows inhibition of cauxin, confirming it is a serine hydrolase.[1] However, its half-life in aqueous buffers is short (~30-60 mins at pH 7.5), making it poor for long-duration kinetic assays of this compound production.[1]
Experimental Protocol: Measuring Inhibition Efficacy
This protocol provides a self-validating workflow to quantify the reduction of this compound production using High-Performance Liquid Chromatography (HPLC).[1]
Reagents Required[1]
-
Enzyme: Recombinant Feline Cauxin (rec-Cauxin) or purified native cauxin (from urine).[1]
-
Substrate: Synthetic 3-MBCG (3-methylbutanol-cysteinylglycine).[1][2] Note: If 3-MBCG is unavailable, purified felinylglycine can be used as a surrogate.[1]
-
Inhibitor Stock: Ebelactone B (dissolved in DMSO).[1]
-
Derivatization Agent: OPA (o-Phthalaldehyde) for fluorescent detection of primary amines (this compound).[1]
Workflow Logic (DOT Visualization)
Figure 2: Inhibition Assay Workflow. The critical step is the pre-incubation of the inhibitor with Cauxin before adding the substrate to allow for active-site modification.[1]
Step-by-Step Methodology
-
Enzyme Pre-incubation:
-
Prepare 100 µL reaction mixtures containing 1 µg of purified Cauxin in 50 mM Tris-HCl (pH 8.0).
-
Add inhibitor (Ebelactone B)[1] at varying concentrations (0, 0.1, 1, 10, 100 µM).[1] Keep DMSO concentration <1%.[1]
-
Incubate for 30 minutes at 37°C . Rationale: Many esterase inhibitors (like organophosphates and lactones) are slow-binding; simultaneous addition of substrate may underestimate potency.[1]
-
-
Reaction Initiation:
-
Add 3-MBCG to a final concentration of 1 mM.[1]
-
Incubate for 60 minutes at 37°C .
-
-
Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile or 10% trichloroacetic acid (TCA).[1]
-
Centrifuge at 12,000 x g for 5 minutes to remove precipitated protein.
-
-
Quantification (HPLC):
-
Inject supernatant into a C18 reverse-phase column.[1]
-
Derivatization: Use pre-column or post-column derivatization with o-phthalaldehyde (OPA) .[1]
-
Why OPA? this compound contains a primary amine.[1] OPA reacts with primary amines in the presence of a thiol (which this compound has, or 2-mercaptoethanol is added) to form a highly fluorescent isoindole derivative.[1]
-
Detection: Fluorescence (Excitation 340 nm, Emission 455 nm).[1]
-
Validation: Compare retention time with a synthetic this compound standard (approx. elution before glycine).
-
-
Data Analysis:
-
Plot [Inhibitor] (log scale) vs. % this compound Production.[1]
-
Calculate IC50 using a non-linear regression model (Sigmoidal dose-response).
-
References
-
Miyazaki, M., et al. (2006). "A major urinary protein of the domestic cat regulates the production of this compound, a putative pheromone precursor."[1][3] Chemistry & Biology, 13(10), 1071-1079.[1]
-
Miyazaki, M., et al. (2008). "The biological function of cauxin, a major urinary protein of the domestic cat (Felis catus)."[1][4] Chemical Senses, 33, Chemical Signals in Vertebrates 11.[1]
-
Hatfield, M. J., & Potter, P. M. (2011). "Carboxylesterase inhibitors."[1] Expert Opinion on Therapeutic Patents, 21(8), 1159–1171.[1]
-
Redinbo, M. R., & Potter, P. M. (2005). "Mammalian carboxylesterases: from drug targets to drug development."[1] Drug Discovery Today, 10(5), 313-325.[1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
